PBF-1129
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBF-1129; PBF 1129; PBF1129; |
Origin of Product |
United States |
Foundational & Exploratory
PBF-1129: A Technical Guide to its Adenosine A2B Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the adenosine (B11128) A2B receptor (A2BR) antagonist activity of PBF-1129, a novel, orally bioavailable small molecule with potential applications in oncology and inflammatory diseases. This document details the quantitative pharmacology, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action.
Introduction to this compound and the Adenosine A2B Receptor
The adenosine A2B receptor is a G-protein coupled receptor that is typically activated by high concentrations of adenosine, a nucleoside that is significantly elevated in the tumor microenvironment and at sites of inflammation.[1] Activation of the A2BR can trigger a cascade of downstream signaling events that promote tumor growth, metastasis, and immunosuppression.[2] this compound, developed by Palobiofarma, is a potent and selective antagonist of the A2BR, designed to counteract these pathological effects.[2][3] By competing with adenosine for binding to the A2BR, this compound inhibits its activity and the subsequent signaling pathways.[1]
Quantitative Antagonist Activity of this compound
The antagonist potency and selectivity of this compound at the human adenosine A2B receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Assay Type | Ligand | Kᵢ (nM) | Source |
| Adenosine A2B | Radioligand Binding | [³H]-DPCPX | 24 | [4] |
| Adenosine A2B | Radioligand Binding | [³H]-PSB-603 | 35 | [4] |
| Other Adenosine Receptors (A1, A2A, A3) | Radioligand Binding | Various | > 500 | [4] |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Cell Line | Agonist | Kₑ (nM) | Source |
| cAMP Production Inhibition | CHO cells expressing human A2BR | NECA | 28 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A2B receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human adenosine A2B receptor are prepared.
-
Radioligand: A specific radioligand, such as [³H]-DPCPX or [³H]-PSB-603, is used to label the A2B receptors.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Production)
Objective: To determine the functional antagonist potency (Kₑ) of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: CHO cells stably expressing the human adenosine A2B receptor are cultured to an appropriate density.
-
Agonist Stimulation: The cells are stimulated with a known A2BR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), in the presence of increasing concentrations of this compound.
-
cAMP Accumulation: The stimulation is carried out in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The data are fitted to a Schild regression model to determine the Kₑ value, which represents the equilibrium dissociation constant of the antagonist.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the downstream signaling cascades initiated by adenosine A2B receptor activation.
Adenosine A2B Receptor Signaling
The A2BR primarily couples to the Gs alpha subunit of the heterotrimeric G protein.[5] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses, including the transcription of genes involved in inflammation and immunosuppression.[7] In some cellular contexts, the A2BR can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and activation of the MAPK/ERK pathway.[8][9]
Caption: this compound blocks adenosine-mediated A2BR signaling.
Preclinical and Clinical Experimental Workflow
The evaluation of this compound has followed a standard drug development pipeline, from preclinical in vitro and in vivo studies to clinical trials in human subjects.
Caption: this compound development workflow.
Conclusion
This compound is a potent and selective antagonist of the adenosine A2B receptor with well-characterized in vitro activity. By blocking the A2BR signaling pathway, this compound has the potential to modulate the tumor microenvironment and restore anti-tumor immunity. Preclinical and early clinical data support its continued development as a therapeutic agent for cancer and potentially other diseases characterized by high adenosine levels. This technical guide provides a foundational understanding of the core antagonist activity of this compound for researchers and drug development professionals.
References
- 1. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Adenosine receptor signaling targets both PKA and epac pathways to polarize dendritic cells to a suppressive phenotype [repository.bilkent.edu.tr]
- 8. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
PBF-1129: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Chemical Properties, and Mechanism of Action of the Adenosine (B11128) A2B Receptor Antagonist PBF-1129
Abstract
This compound is a potent and selective oral antagonist of the adenosine A2B receptor (A2BR), currently under investigation for its therapeutic potential in oncology, specifically non-small cell lung cancer (NSCLC), and fibrotic diseases such as idiopathic pulmonary fibrosis. Developed by Palobiofarma, this compound has demonstrated promising preclinical and early clinical activity by modulating the tumor microenvironment and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings.
Chemical Structure and Properties
While the definitive two-dimensional chemical structure, IUPAC name, and SMILES string for this compound are not publicly disclosed, it is characterized as a xanthine (B1682287) derivative.[1] The molecular formula for this compound is C₁₃H₁₈N₄O₃.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₄O₃ | [1] |
| Molecular Weight | ~278.31 g/mol | [1] |
| Core Structure | Xanthine derivative with phenyl groups | [1] |
| Solubility | Soluble in DMSO | [1] |
| Administration | Oral | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the adenosine A2B receptor.[3] In the tumor microenvironment, high levels of extracellular adenosine, produced by hypoxic and inflamed tissues, activate A2BR on various immune and cancer cells. This activation triggers downstream signaling pathways that promote immunosuppression, tumor growth, and metastasis.[3]
By blocking the A2BR, this compound inhibits these adenosine-mediated effects. This leads to a cascade of anti-tumor activities, including:
-
Reversal of Immunosuppression: this compound can enhance the activity of immune cells such as dendritic cells (DCs), macrophages, and lymphocytes.[3]
-
Inhibition of Tumor Growth and Metastasis: By blocking A2BR on cancer cells, this compound can inhibit oncogenic pathways, thereby reducing cell proliferation and the potential for metastasis.[3]
-
Modulation of the Tumor Microenvironment: this compound has been shown to prevent the release of various growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), from immune cells.[3]
The signaling pathway of A2BR activation and its inhibition by this compound is depicted in the following diagram:
Preclinical and Clinical Data
This compound has undergone preclinical evaluation and has advanced to Phase II clinical trials for non-small cell lung cancer.
In Vitro Activity
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| A2BR Inhibition Constant (Ki) | 24 nM (Study 1), 35 nM (Study 2) | Radioligand binding assays | [4] |
| Selectivity vs. other Adenosine Receptors | >500 nM | Radioligand binding assays | [4] |
| cAMP Production Inhibition (KB) | 28 nM | Cellular assay with 10 µM 5ʹ-N-ethylcarboxamidoadenosine | [4] |
Clinical Trials
A Phase I dose-escalation trial (NCT03274479) in patients with metastatic NSCLC who have progressed on standard-of-care therapies has been completed.[4][5]
Table 3: Summary of Phase I Clinical Trial (NCT03274479) Data
| Parameter | Finding | Reference |
| Patient Population | Metastatic NSCLC patients who progressed on standard therapies | [4] |
| Dose Escalation | 40 mg, 80 mg, 160 mg, 320 mg daily | [5] |
| Safety and Tolerability | Well tolerated with no dose-limiting toxicities observed.[4][5] | [4][5] |
| Pharmacokinetics | Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for 24 hours. | [5] |
| Efficacy | Best response of stable disease was observed. | [5] |
| Immunomodulatory Effects | Downregulation of PD-1 on CD8+ T cells, reduction in CD73 expression on various immune subpopulations. | [5] |
Experimental Protocols
Detailed experimental procedures for the preclinical studies are often found in the supplementary materials of the primary publications. The general workflow for evaluating a compound like this compound is outlined below.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound to the human adenosine A2B receptor and its selectivity over other adenosine receptor subtypes.
-
Methodology:
-
Membrane preparations from cells expressing the recombinant human adenosine receptors (A1, A2A, A2B, A3) are used.
-
A radiolabeled ligand specific for the adenosine receptors is incubated with the membrane preparations in the presence of varying concentrations of this compound.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The Ki values are calculated from the IC50 values obtained from the competition binding curves.
-
Cellular Functional Assays (cAMP Accumulation)
-
Objective: To assess the functional antagonist activity of this compound at the A2B receptor.
-
Methodology:
-
Cells expressing the human A2B receptor are pre-incubated with different concentrations of this compound.
-
The cells are then stimulated with an A2B receptor agonist (e.g., 5'-N-ethylcarboxamidoadenosine) to induce cAMP production.
-
The intracellular cAMP levels are measured using a commercially available immunoassay kit.
-
The KB (antagonist dissociation constant) is determined from the dose-response curves.
-
Phase I Clinical Trial Design (NCT03274479)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with metastatic non-small cell lung cancer.
-
Study Design: An open-label, dose-escalation study using a 3+3 design.[4]
-
Patient Population: Patients with metastatic NSCLC who have progressed on standard-of-care therapies.[4]
-
Treatment: this compound administered orally once daily in 28-day cycles.[4]
-
Endpoints:
Conclusion
This compound is a promising oral adenosine A2B receptor antagonist with a clear mechanism of action that addresses the immunosuppressive tumor microenvironment. Early clinical data have demonstrated a favorable safety profile and signs of immunomodulatory activity. Further clinical development, particularly in combination with other immunotherapies, is warranted to fully elucidate its therapeutic potential in oncology and other relevant disease areas.
References
- 1. Buy this compound (EVT-278912) [evitachem.com]
- 2. PBF 1129 - AdisInsight [adisinsight.springer.com]
- 3. Facebook [cancer.gov]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of PBF-1129 in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, largely due to its immunosuppressive nature. A key driver of this immunosuppression is the adenosine (B11128) signaling pathway, primarily mediated through the A2B receptor (A2BR). PBF-1129, an orally bioavailable and selective antagonist of the A2BR, has emerged as a promising therapeutic agent to counteract this immunosuppression and remodel the TME. This technical guide provides an in-depth overview of the mechanism of action of this compound, its multifaceted effects on the TME, and detailed experimental methodologies for its evaluation.
Introduction: The Adenosinergic Axis in the Tumor Microenvironment
The TME is characterized by hypoxia and inflammation, leading to the accumulation of extracellular adenosine.[1] Adenosine, acting through its receptors on various immune and cancer cells, plays a pivotal role in promoting tumor growth, angiogenesis, and immune evasion. The A2B receptor, a G protein-coupled receptor, is often overexpressed on a variety of cancer and immune cells and is activated by high concentrations of adenosine typically found in the TME.[1]
Activation of A2BR on immune cells, such as dendritic cells, macrophages, and lymphocytes, leads to a blunted anti-tumor immune response.[1] On cancer cells, A2BR signaling can promote proliferation and metastasis.[1] Therefore, blocking the A2BR with a selective antagonist like this compound presents a compelling strategy to reverse adenosine-mediated immunosuppression and inhibit tumor progression.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the adenosine A2B receptor.[2] It functions by competitively binding to the A2BR, thereby preventing its interaction with adenosine.[1] This blockade of adenosine/A2BR signaling has several downstream effects within the TME:
-
Inhibition of Oncogenic Pathways: In cancer cells, this compound prevents the activation of downstream oncogenic signaling pathways, leading to a reduction in cell proliferation and metastasis.[1]
-
Abrogation of Immunosuppression: By blocking A2BR on immune cells, this compound prevents the release of immunosuppressive cytokines and growth factors, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[1] This restores the anti-tumor functions of various immune cell populations.
-
Modulation of the Adenosine Generation System: Preclinical and clinical studies have shown that this compound can modulate the expression of enzymes involved in adenosine metabolism, further reducing the immunosuppressive adenosine concentrations in the TME.[3][4]
Signaling Pathway of A2BR and Inhibition by this compound
Caption: this compound blocks adenosine binding to A2BR, inhibiting the downstream signaling cascade.
Quantitative Data on this compound Activity
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) for A2BR | 24 nM, 35 nM | Inhibition constant, indicating high affinity for the A2B receptor in two different assays. | [3] |
| Selectivity over other Adenosine Receptors | > 500 nM | Demonstrates high selectivity for A2BR over other adenosine receptor subtypes. | [3] |
| Antagonistic Activity (KB) | 28 nM | Functional antagonist activity in inhibiting cAMP production induced by an adenosine analog. | [3] |
Table 2: Preclinical Efficacy of this compound in Combination with Anti-PD-1 Therapy
| Parameter | Value | Description | Reference |
| Survival Benefit (Hazard Ratio) | 11.74 | Significant survival benefit in a preclinical cancer model when this compound is combined with an anti-PD-1 antibody. | [2][3] |
| IFN-γ Producing Cells (vs. Control) | 12.9 vs 4.91 (mean cells) | This compound treatment significantly increased the number of interferon-gamma producing cells, indicating enhanced anti-tumor immunity. | [3][5] |
Table 3: Clinical Pharmacodynamics of this compound (Phase I, NCT03274479)
| Parameter | Observation | Clinical Significance | Reference |
| PD-1 Expression on CD8+ T cells | Significant reduction | Correlated with improved overall survival, suggesting a reversal of T-cell exhaustion. | [6] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction in peripheral blood | Indicates a decrease in a key immunosuppressive cell population. | [6] |
| Regulatory T cells (Tregs) | Significant reduction in peripheral blood | Suggests a reduction in another critical immunosuppressive cell type. | [6] |
Experimental Protocols
In Vivo Murine Tumor Models
Detailed experimental procedures for in vivo studies can be found in the supplementary materials of the cited literature.[3][5] A general workflow is as follows:
-
Cell Culture: Culture of murine cancer cell lines (e.g., lung, melanoma, colon, breast) under standard conditions.[3]
-
Tumor Implantation: Subcutaneous or orthotopic implantation of cancer cells into immunocompetent mice.
-
Treatment Administration: Oral administration of this compound at a specified dose and schedule (e.g., daily). For combination studies, co-administration with other agents like anti-PD-1 antibodies.
-
Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.
-
Endpoint Analysis: At the study endpoint, tumors and tissues (e.g., spleen, lymph nodes) are harvested for further analysis, including flow cytometry and immunohistochemistry.
Workflow for Preclinical In Vivo Studies
Caption: General workflow for assessing the in vivo efficacy of this compound.
Immunophenotyping by Multi-Color Flow Cytometry
Immunophenotyping of peripheral blood mononuclear cells (PBMCs) from clinical trial participants and of cells from preclinical models is performed using multi-color flow cytometry.[6]
-
Sample Preparation: Isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For preclinical models, preparation of single-cell suspensions from tumors and lymphoid organs.
-
Antibody Staining: Staining of cells with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify different immune cell subsets (e.g., CD8+ T cells, Tregs, MDSCs) and their activation/exhaustion status (e.g., PD-1). A 21-color panel has been utilized in clinical trial analysis.[6]
-
Data Acquisition: Acquisition of stained samples on a multi-color flow cytometer.
-
Data Analysis: Analysis of flow cytometry data using appropriate software to quantify the percentages and phenotypes of different immune cell populations.
Measurement of Tumor Microenvironment Metabolic Parameters
Electron Paramagnetic Resonance (EPR) spectroscopy is a non-invasive technique used to measure key metabolic parameters in the TME.[3][7]
-
Probe Administration: Administration of a paramagnetic probe to the tumor-bearing animal.
-
EPR Spectroscopy: Use of an EPR spectrometer to measure the partial pressure of oxygen (pO2), extracellular pH, and the concentration of inorganic phosphate (B84403) in the tumor interstitium.
-
Data Analysis: Correlation of the measured metabolic parameters with tumor growth and immune cell function.
Conclusion
This compound is a promising immunotherapeutic agent that targets the adenosine-A2BR axis to remodel the tumor microenvironment. Its ability to inhibit cancer cell proliferation, reverse immunosuppression, and be well-tolerated in clinical trials makes it a strong candidate for further development, both as a monotherapy and in combination with other cancer treatments. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and application of this compound in oncology.
References
- 1. Facebook [cancer.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving combination therapies: Targeting A2B adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression [cancer.fr]
PBF-1129 and the Adenosine Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) is a critical signaling nucleoside that modulates a wide array of physiological and pathological processes, particularly within the tumor microenvironment (TME). Its effects are mediated by four G protein-coupled receptors: A1, A2A, A2B, and A3. The adenosine A2B receptor (A2BR) is of particular interest in oncology as its expression is often upregulated in various cancer types, and its activation by adenosine, which is found in high concentrations in the TME, promotes tumor growth, metastasis, and immunosuppression.[1] PBF-1129 is an orally bioavailable, selective antagonist of the A2B adenosine receptor, showing promise as a therapeutic agent in oncology, particularly in non-small cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its interaction with the adenosine signaling pathway.
Mechanism of Action of this compound
This compound competitively binds to the A2B adenosine receptor, blocking the binding of adenosine and thereby inhibiting its downstream signaling.[1] This antagonism reverses the immunosuppressive effects of adenosine within the tumor microenvironment.[1] By inhibiting A2BR, this compound prevents the activation of downstream oncogenic pathways, leading to a reduction in cancer cell proliferation and metastasis.[4] Furthermore, this compound's blockade of A2BR on immune cells, such as T-cells and myeloid-derived suppressor cells, helps to restore anti-tumor immunity.[3]
The Adenosine A2B Receptor Signaling Pathway
The A2B adenosine receptor is coupled to both Gs and Gq proteins.[4] Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][3] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in immunosuppression and tumor progression.
The Gq protein-mediated pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the pro-tumorigenic effects of A2BR activation.
References
PBF-1129: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBF-1129 is an orally bioavailable, selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a key immunomodulatory checkpoint.[1] In the tumor microenvironment (TME), high levels of adenosine contribute to immunosuppression and tumor progression. This compound competitively binds to the A2BR on various immune and cancer cells, blocking adenosine-mediated signaling.[1] This inhibitory action has the potential to reverse immunosuppression, hinder cancer cell proliferation and metastasis, and promote anti-tumor immune responses.[1] Preclinical and early clinical data suggest that this compound is a promising therapeutic agent in oncology, particularly in the context of immunotherapy. This guide provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the adenosine A2B receptor.[2][3] The adenosinergic pathway has emerged as a critical regulator of the tumor microenvironment.[4] Hypoxic conditions within solid tumors lead to an accumulation of extracellular adenosine, which, through its interaction with A2B receptors on immune cells, promotes an immunosuppressive milieu.[5] this compound's ability to block this interaction makes it a compelling candidate for cancer therapy, particularly in combination with other immunotherapies.[2][3]
Mechanism of Action
This compound functions as a competitive antagonist at the adenosine A2B receptor.[1] By occupying the receptor's binding site, it prevents the natural ligand, adenosine, from activating downstream signaling cascades.[1] This blockade has several key immunological consequences within the tumor microenvironment:
-
Reversal of Immune Suppression: this compound can enhance anti-tumor immunity by reducing the differentiation of myeloid-derived suppressor cells (MDSCs) and improving the ability of dendritic cells (DCs) to stimulate anti-tumor T-cell responses.[3][4]
-
Inhibition of Tumor Growth and Metastasis: By blocking A2BR signaling in cancer cells, this compound can inhibit oncogenic pathways, leading to a reduction in cell proliferation and metastasis.[1]
-
Modulation of Cytokine and Chemokine Release: The drug can prevent the release of pro-angiogenic and immunosuppressive factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) from immune cells.[1]
Signaling Pathway of the Adenosine A2B Receptor
The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that can signal through multiple pathways, primarily via Gs and Gq proteins. The binding of adenosine to the A2BR initiates a conformational change, leading to the activation of downstream effectors.
Caption: Adenosine A2B Receptor Signaling Pathways.
Preclinical Data
This compound has demonstrated anti-tumor activity in various preclinical cancer models, including lung, melanoma, colon, and breast cancer.[6][7] Studies have shown that A2BR inhibition can alleviate metabolic stress in the TME, decrease tumor growth and metastasis, and enhance the efficacy of immunotherapies.[6][7]
Summary of Preclinical Efficacy
| Cancer Model | Treatment | Key Findings | Reference |
| Lewis Lung Carcinoma | This compound + anti-PD-1 | Enhanced survival benefit compared to either treatment alone (Hazard Ratio for combination vs. anti-PD-1 = 11.74). | [7] |
| Colon Carcinoma (CT26) | This compound | Moderated the metabolic tumor microenvironment by reversing acidosis and improving oxygenation, which correlated with attenuated tumor growth. | [7] |
| Breast Cancer & Melanoma | A2BR Antagonism | A2BR activation increased metastatic potential, while antagonism suppressed lung metastasis. | [8] |
Clinical Data
A Phase 1, open-label, dose-escalation trial (NCT03274479) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced/metastatic non-small cell lung cancer (NSCLC) who had progressed on standard therapies.[2][3]
NCT03274479 Trial: Patient Demographics and Baseline Characteristics
| Characteristic | Value (N=21) |
| Median Age (years) | 61 (range 49-75) |
| Gender (Female) | 9 (43%) |
| Histology | |
| Adenocarcinoma | 12 (57%) |
| Squamous | 7 (33%) |
| Adenosquamous | 1 (5%) |
| NOS | 1 (5%) |
| Median Prior Lines of Therapy | 4 (range 3-6) |
| Prior PD-1/L1 Therapy | 21 (100%) |
| Prior Chemotherapy | 21 (100%) |
Safety and Tolerability
This compound was found to be safe and well-tolerated in heavily pretreated NSCLC patients.[4] No dose-limiting toxicities were observed at doses up to 320 mg once daily.[2][3]
| Adverse Event (Any Grade) | Number of Patients (N=21) | Percentage |
| Lymphocytopenia | 8 | 38.1% |
| Vomiting | 8 | 38.1% |
| Anorexia | 6 | 28.5% |
| Fatigue | 6 | 28.5% |
Data from the NCT03274479 Phase 1 trial.[2][3]
Pharmacokinetics
This compound exhibited dose-proportional pharmacokinetics.[2][3] At the recommended Phase 2 dose (RP2D) of 320 mg, plasma concentrations were maintained above the 90% maximal inhibitory concentration (IC90) for the A2B receptor over a 24-hour period.[2][3]
| Dose | Median Cmax (ng/mL) |
| 40 mg | 150 |
| 320 mg | 800 |
Data from the NCT03274479 Phase 1 trial.[4]
Efficacy
The best response observed in the Phase 1 trial was stable disease in 3 out of 21 patients, with 2 of these patients being in the RP2D cohort.[2][3] The median progression-free survival (PFS) was 1.5 months, and the median overall survival (OS) was 4.6 months.[4]
Immunophenotyping of peripheral blood mononuclear cells (PBMCs) revealed that treatment with this compound led to post-treatment reductions in programmed cell death protein 1 (PD-1) expression on CD8+ T cells, which correlated with improved survival.[2][3] Reductions in PD-1 expression on CD4+ T cells and a decrease in MDSCs were also associated with better outcomes.[2][3]
Experimental Protocols
Immunophenotyping of Human PBMCs by 21-Color Flow Cytometry
This protocol outlines a general workflow for the immunophenotyping of cryopreserved human PBMCs, similar to the methods used to analyze samples from the NCT03274479 clinical trial.
Materials:
-
Cryopreserved human PBMCs
-
Complete RPMI (cRPMI) medium
-
Fetal Bovine Serum (FBS)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorescently conjugated antibodies (a representative panel is provided below)
-
Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Fixation/Permeabilization Buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Flow cytometer capable of detecting at least 21 colors
Antibody Panel (Representative): A comprehensive panel should be designed to identify major immune cell subsets, including T cells (CD4+, CD8+, regulatory T cells), B cells, NK cells, and myeloid cells (monocytes, DCs, MDSCs), along with key activation and exhaustion markers.
Procedure:
-
Thawing of PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a conical tube containing pre-warmed cRPMI.
-
Cell Count and Viability: Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Cell Staining: a. Resuspend cells in Fc block solution and incubate to prevent non-specific antibody binding. b. Stain with a cocktail of antibodies against surface markers and a viability dye. c. Incubate in the dark at 4°C. d. Wash the cells with PBS. e. If intracellular targets are being assessed, fix and permeabilize the cells according to the manufacturer's protocol. f. Stain for intracellular antigens. g. Wash and resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Data Acquisition and Analysis: Acquire data on a properly calibrated flow cytometer. Analyze the data using appropriate software, employing a gating strategy to identify cell populations of interest.
Experimental Workflow for PBMC Immunophenotyping
Caption: Workflow for PBMC Immunophenotyping.
In Vivo Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for non-invasively measuring key parameters of the tumor microenvironment, such as oxygen tension (pO2), pH, and inorganic phosphate levels.[7][9]
General Protocol Outline:
-
Probe Selection: Choose an appropriate paramagnetic probe that is sensitive to the parameter of interest (e.g., a trityl radical for pO2, a pH-sensitive nitroxide for pH).
-
Animal Model: Utilize a relevant tumor-bearing animal model.
-
Probe Administration: The probe is typically delivered directly to the tumor site (intratumoral injection).
-
EPR Measurement: The animal is placed within the EPR spectrometer, and measurements are taken over time to monitor changes in the TME.
-
Data Analysis: The EPR spectra are analyzed to quantify the physiological parameter of interest.
Conclusion and Future Directions
This compound is a promising A2BR antagonist with a clear mechanism of action and a favorable safety profile in early clinical trials. Its ability to modulate the immunosuppressive tumor microenvironment provides a strong rationale for its further development, particularly in combination with immune checkpoint inhibitors. Future research should focus on elucidating the full potential of this compound in various cancer types and identifying biomarkers to predict patient response. The ongoing and planned clinical trials will be crucial in defining the role of this novel agent in the landscape of cancer immunotherapy.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Electron Paramagnetic Resonance Molecular Profiling of Tumor Microenvironment upon Tumor Progression to Malignancy in Animal Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PBF-1129: A Preclinical Data Compendium for Drug Development Professionals
An In-depth Technical Guide on the Preclinical Profile of PBF-1129, a First-in-Class Adenosine (B11128) A2B Receptor Antagonist
This technical guide provides a comprehensive summary of the preclinical data for this compound, an orally bioavailable antagonist of the adenosine A2B receptor (A2BR). This compound is under development by Palobiofarma and is being investigated for its potential in cancer immunotherapy, particularly in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in its preclinical evaluation.
Core Mechanism of Action
This compound functions as a selective antagonist of the A2BR, a G protein-coupled receptor often overexpressed on various cancer and immune cells.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine, produced by hypoxic and inflamed tissues, signal through A2BR to promote immunosuppression, tumor cell proliferation, and metastasis.[1][2] By blocking the interaction of adenosine with A2BR, this compound aims to reverse these effects, thereby reactivating anti-tumor immunity and inhibiting cancer progression.[1][2]
The proposed signaling pathway for this compound's action is depicted below. High concentrations of adenosine in the TME activate the A2B receptor on immune and cancer cells. This activation leads to downstream signaling that promotes immunosuppression and tumor growth. This compound competitively binds to the A2B receptor, blocking adenosine-mediated signaling and its subsequent effects.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various binding and functional assays to determine its potency and selectivity for the A2B receptor.
| Parameter | Value (nM) | Assay Type |
| Ki (A2B Receptor) | 24, 35 | Radioligand Binding Assays |
| Ki (Other Adenosine Receptors) | >500 | Radioligand Binding Assays |
| KB (cAMP Production) | 28 | Functional Antagonism Assay |
Table 1: In Vitro Potency and Selectivity of this compound [2]
Experimental Protocols:
Radioligand Binding Assays: Membrane preparations from cells expressing human adenosine A1, A2A, A2B, or A3 receptors were used. The assays were performed in a competitive binding format using a specific radioligand for each receptor subtype. This compound at various concentrations was incubated with the membranes and the radioligand. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition curves.[2]
Functional Antagonism Assay (cAMP Production): Cells expressing the human A2B receptor were stimulated with a known agonist, 5'-N-ethylcarboxamidoadenosine (NECA), in the presence of varying concentrations of this compound. The intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a commercially available immunoassay kit. The antagonist constant (KB) was determined from the rightward shift of the agonist concentration-response curve in the presence of this compound.[2]
In Vivo Pharmacology and Efficacy
The anti-tumor efficacy of this compound has been evaluated in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.
| Animal Model | Treatment | Outcome |
| Lewis Lung Carcinoma | This compound | Reduced tumor growth and increased survival.[3] |
| Lewis Lung Carcinoma | This compound + anti-PD-1 | Significantly enhanced anti-tumor efficacy compared to either agent alone. Hazard Ratio (anti-PD-1 vs. anti-PD-1 + this compound) = 11.74 (95% CI = 3.35 to 41.13).[2][4] |
| Various Cancer Models (Lung, Melanoma, Colon, Breast) | A2B receptor antagonists (including this compound) | Decreased tumor growth and metastasis, and increased interferon-γ production.[4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Experimental Protocols:
Syngeneic Mouse Tumor Models: Specific cancer cell lines (e.g., Lewis Lung Carcinoma) were implanted subcutaneously or orthotopically into immunocompetent mice. Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally at specified doses and schedules. For combination studies, other agents like anti-PD-1 antibodies were administered via intraperitoneal injection. Tumor growth was monitored regularly by caliper measurements, and survival was recorded.[3]
Tumor Microenvironment Analysis: At the end of the in vivo studies, tumors and draining lymph nodes were harvested for further analysis. Techniques such as electron paramagnetic resonance (EPR) spectroscopy were employed to assess TME parameters like pO2, pH, and inorganic phosphate (B84403) levels.[2][4] Flow cytometry was used to analyze the immune cell populations within the tumor and lymphoid organs.
The general workflow for the in vivo efficacy studies is outlined in the diagram below.
Immunomodulatory Effects
A key aspect of this compound's preclinical profile is its ability to modulate the immune landscape within the tumor microenvironment.
| Parameter | Effect of this compound Treatment |
| Interferon-γ (IFN-γ) Production | Increased production by T-cells.[2] |
| Adenosine-Generating Ectonucleotidases (CD39, CD73) | Downregulated expression on antigen-presenting cells.[2] |
| Adenosine Deaminase (ADA) | Increased expression.[2] |
Table 3: Immunomodulatory Effects of this compound
The logical relationship between this compound treatment and its immunomodulatory effects is illustrated below.
Conclusion
The preclinical data for this compound strongly support its development as a novel cancer immunotherapeutic agent. Its potent and selective antagonism of the A2B receptor translates into robust anti-tumor activity in various preclinical models, particularly in combination with immune checkpoint inhibitors. The compound's ability to favorably modulate the tumor microenvironment by reducing immunosuppressive adenosine signaling and enhancing anti-tumor immune responses provides a solid rationale for its continued clinical investigation in patients with advanced cancers.
References
- 1. Facebook [cancer.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical and Clinical Evaluation of PBF-1129, a Selective Adenosine (B11128) A2B Receptor Antagonist
This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, a first-in-class, orally bioavailable, and selective antagonist of the adenosine A2B receptor (A2BR). This compound has been investigated for its potential therapeutic effects in oncology, particularly in non-small cell lung cancer (NSCLC), and for its immunomodulatory and anti-inflammatory properties.[1][2]
Core Mechanism of Action
This compound functions by competitively inhibiting the binding of adenosine to the A2B receptor.[1] The A2B receptor, a G protein-coupled receptor, is often overexpressed on various cancer cells and immune cells within the tumor microenvironment (TME).[1] Adenosine, which is abundant in the TME, signals through A2BR to promote tumor growth, progression, and metastasis, while also suppressing the anti-tumor immune response.[1]
By blocking this interaction, this compound aims to:
-
Inhibit oncogenic pathways in cancer cells to reduce proliferation and metastasis.[1]
-
Abrogate adenosine-mediated immunosuppression by preventing the release of inhibitory cytokines and growth factors like VEGF and IL-8.[1]
-
Activate anti-tumor immune responses .[1]
-
Reduce inflammation in non-cancerous inflammatory conditions.[1]
In Vitro Studies
In vitro assays were crucial in determining the potency and selectivity of this compound for the adenosine A2B receptor.
Quantitative Data: Potency and Selectivity
| Parameter | Value | Assay Type | Notes |
| Inhibition Constant (Ki) | 24 nM | Radioligand Binding Assay | High affinity for the A2B receptor.[3][4] |
| 35 nM | Alternative Binding Assay | Confirms high affinity.[3][4] | |
| >500 nM | Radioligand Binding Assay | Against other adenosine receptors (A1, A2A, A3), demonstrating high selectivity.[3][4] | |
| Functional Antagonism (KB) | 28 nM | cAMP Production Assay | Potent antagonism of A2BR activation by an agonist (NECA).[4] |
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
While the specific details of the protocol are not available in the provided search results, a typical radioligand binding assay to determine the inhibition constant (Ki) for this compound against the A2B receptor would likely involve the following steps:
-
Membrane Preparation: Membranes from cells stably expressing the human A2B receptor are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand specific for the A2B receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined from a concentration-response curve. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.
cAMP Production Assay (for KB Determination)
This functional assay measures the ability of this compound to block the downstream signaling of the A2B receptor, which is coupled to Gs proteins and stimulates the production of cyclic AMP (cAMP).
-
Cell Culture: A cell line expressing the A2B receptor is cultured.
-
Pre-incubation with this compound: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known A2B receptor agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), at a fixed concentration (e.g., 10 µM) to induce cAMP production.[4]
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the KB value is determined from the resulting dose-response curve.
In Vivo Studies
In vivo studies in animal models and a Phase I clinical trial in humans have been conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor efficacy of this compound.
Preclinical In Vivo Studies
Quantitative Data: Anti-Tumor Efficacy
| Animal Model | Treatment | Outcome | Hazard Ratio (95% CI) | P-value |
| Lewis Lung Carcinoma | This compound + anti-PD-1 vs. anti-PD-1 alone | Enhanced survival benefit | 11.74 (3.35 to 41.13) | < 0.001 |
In various animal models including lung, melanoma, colon, and breast cancer, this compound, both alone and in combination with other therapies, demonstrated a reduction in tumor growth and metastasis.[3][5][6]
Experimental Protocols
Preclinical efficacy was evaluated in several mouse models.[3][6] A general protocol would involve:
-
Animal Models: Utilization of established cancer models, including lung, melanoma, colon, breast, and epidermal growth factor receptor (EGFR)-inducible transgenic cancer models.[6]
-
Tumor Implantation: Subcutaneous or orthotopic implantation of cancer cells to establish tumors.
-
Treatment Administration: Oral administration of this compound, alone or in combination with other agents like anti-PD-1 antibodies.[4]
-
Efficacy Assessment: Regular measurement of tumor volume and monitoring of animal survival. At the end of the study, tumors and tissues may be harvested for further analysis.
-
Tumor Microenvironment Analysis: Techniques such as electron paramagnetic resonance were employed to assess metabolic parameters like pO2, pH, and inorganic phosphate (B84403) within the TME.[5][7]
Clinical In Vivo Studies (Phase I Trial NCT03274479)
A Phase I, open-label, dose-escalation trial was conducted in patients with advanced or metastatic non-small cell lung cancer who had progressed on standard therapies.[3][6][8]
Quantitative Data: Safety and Pharmacokinetics
| Parameter | Value | Notes |
| Dose Escalation | 40 mg to 320 mg once daily | No dose-limiting toxicities were observed.[8][9] |
| Recommended Phase 2 Dose (RP2D) | 320 mg once daily | Maintained plasma concentrations above the IC90 for 24 hours.[8][9] |
| Pharmacokinetics (PK) | Dose-proportional | Drug exposure increased with the dose.[8][10] |
| Median Cmax at 40 mg: 150 ng/mL | ||
| Median Cmax at 320 mg: 800 ng/mL | [10] | |
| Half-life: >10 hours | [10] | |
| Most Frequent Treatment-Related Adverse Events (Any Grade) | Lymphocytopenia (38.1%), Vomiting (38.1%), Anorexia (28.5%), Fatigue (28.5%) | [8][9] |
| Best Clinical Response | Stable Disease in 3 out of 21 patients | [8][9] |
Experimental Protocol: Phase I Clinical Trial
-
Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) and RP2D.[6][11]
-
Patient Population: Patients with metastatic NSCLC who had progressed on standard-of-care therapies, including chemotherapy and immunotherapy.[6][8]
-
Treatment: this compound was administered orally once daily in escalating dose cohorts.[10]
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the MTD.[10]
-
Secondary Objectives: To evaluate pharmacokinetics, objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).[10]
-
Pharmacodynamic Assessments: Immunophenotyping of peripheral blood mononuclear cells was performed to evaluate the immunological effects of this compound, including changes in PD-1 expression on T cells.[8][9]
Visualizations: Pathways and Workflows
Signaling Pathway of A2B Receptor and this compound Inhibition
Caption: A2BR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical In Vivo Efficacy Study
References
- 1. Facebook [cancer.gov]
- 2. Pipeline - Palobiofarma [palobiofarma.com]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. This compound for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
PBF-1129: A Deep Dive into its High Selectivity for the A2B Adenosine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective antagonistic activity of PBF-1129 at the A2B adenosine (B11128) receptor (A2BAR). This compound is an orally bioavailable small molecule that has garnered significant interest for its potential therapeutic applications, particularly in immuno-oncology.[1] Its efficacy is intrinsically linked to its high selectivity for the A2BAR over other adenosine receptor subtypes. This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways involved.
Executive Summary
This compound demonstrates potent and selective antagonism of the A2B adenosine receptor. In vitro studies have established its high affinity for A2BAR with inhibitory constants (Ki) in the low nanomolar range, while exhibiting significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3).[2] This selectivity is critical for minimizing off-target effects and maximizing therapeutic efficacy in targeting the A2BAR-mediated signaling pathways, which are often implicated in pathological conditions such as cancer.
Data Presentation: this compound Selectivity Profile
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound for the human adenosine receptor subtypes.
Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptors
| Adenosine Receptor Subtype | Inhibition Constant (Ki) in nM |
| A2B | 24 and 35 (from two separate assays) [2] |
| A1 | >500[2] |
| A2A | >500[2] |
| A3 | >500[2] |
Table 2: this compound Functional Antagonism at the Human A2B Receptor
| Assay Type | Parameter | Value (nM) |
| cAMP Production Inhibition | KB | 28[2] |
Experimental Protocols
The determination of this compound's selectivity profile involves standard pharmacological assays. While the specific protocols for this compound are detailed in the supplementary materials of the cited literature, which were not publicly accessible, this section outlines the generally accepted methodologies for such determinations.
Radioligand Binding Assays for Ki Determination
Competition radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radioligand to the target receptor (IC50), and from this, to calculate the inhibition constant (Ki).
General Procedure:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Competition Reaction: A fixed concentration of a high-affinity radioligand for the specific receptor subtype is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for KB Determination (cAMP Accumulation Assay)
Functional assays measure the ability of a compound to inhibit the biological response mediated by the receptor. For the A2B receptor, which is often coupled to Gs proteins, this response is an increase in intracellular cyclic adenosine monophosphate (cAMP).
Objective: To determine the equilibrium dissociation constant (KB) of this compound as an antagonist at the A2B receptor.
General Procedure:
-
Cell Culture: A cell line endogenously or recombinantly expressing the human A2B receptor is cultured.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of an A2B receptor agonist (e.g., NECA) is added to the wells to stimulate cAMP production.
-
Lysis and cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The agonist-induced cAMP production is plotted against the concentration of this compound. The data are fitted to a dose-response curve to determine the concentration of this compound that produces a half-maximal inhibition of the agonist response. The Schild analysis is then used to determine the KB value.
Mandatory Visualizations
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gs and Gq, to initiate downstream signaling cascades.
Caption: A2B Adenosine Receptor Signaling Pathways.
Experimental Workflow for Ki Determination
The following diagram illustrates a typical workflow for determining the inhibition constant (Ki) of this compound for an adenosine receptor subtype using a radioligand binding assay.
Caption: Workflow for Ki Determination of this compound.
Conclusion
The available data robustly support the classification of this compound as a potent and highly selective antagonist of the A2B adenosine receptor. Its multi-fold selectivity over other adenosine receptor subtypes underscores its potential as a precision therapeutic agent. The experimental methodologies outlined in this guide provide a framework for the validation and further characterization of this compound and other selective A2BAR antagonists. The visualization of the A2BAR signaling pathway and the experimental workflow for Ki determination offer a clear conceptual understanding for researchers and drug development professionals engaged in the study of purinergic signaling.
References
Methodological & Application
PBF-1129: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-1129 is an orally bioavailable small molecule antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor that is often overexpressed on a variety of cancer cells and immune cells.[1][2] In the tumor microenvironment, high levels of extracellular adenosine can signal through A2BR to promote tumor cell proliferation, metastasis, and immunosuppression. This compound competitively binds to A2BR, blocking the downstream signaling pathways and thereby inhibiting tumor growth and activating anti-tumor immune responses.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
This compound In Vitro Activity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki (A2BR) | 24 nM | Radioligand binding assay | [3] |
| Ki (A2BR) | 35 nM | Radioligand binding assay | [3] |
| KB (cAMP inhibition) | 28 nM | cAMP accumulation assay in response to 10 µM 5'-N-ethylcarboxamidoadenosine (NECA) | [3] |
| IC90 (A2BR) | 596 nM (179 ng/mL) | Not specified | [4][5] |
This compound Effects on Immune Cell Markers in NSCLC Patients
| Marker | Change with this compound Treatment | Cell Type | Significance | Reference |
| CD39 | Decreased | T-cells | Reduced ATP to AMP conversion, decreasing adenosine production. | [3] |
| CD73 | Decreased | Myeloid-derived suppressor cells, CD45+ cells, CD45-EpCAM+ tumor cells | Reduced AMP to adenosine conversion, decreasing adenosine production. | [3] |
| Adenosine Deaminase | Upregulated | CD45-EpCAM+ tumor cells | Increased degradation of adenosine. | [3] |
| PD-1 | Decreased | CD8+ T-cells | Correlated with improved survival. | [4] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. In the tumor microenvironment, adenosine binds to the A2B receptor on cancer and immune cells. This activates downstream pathways, including the cAMP/PKA pathway, which can lead to the transcription of genes that promote cell proliferation, metastasis, and an immunosuppressive environment. This compound blocks this initial binding step.
Caption: this compound mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Culture and this compound Preparation
Cell Lines:
-
Lewis Lung Carcinoma (LLC): A murine lung cancer cell line.
-
HCC4006: A human lung adenocarcinoma cell line.
-
Other relevant cancer cell lines (e.g., from melanoma, colon, breast) expressing A2BR can also be used.[3]
Culture Conditions:
-
Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Stock Solution Preparation:
-
Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the cell viability assay.
Protocol 2: Western Blot for A2BR Signaling Proteins
This protocol assesses the effect of this compound on the expression and phosphorylation of proteins in the A2BR signaling pathway.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-A2BR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: cAMP Accumulation Assay
This protocol measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in the A2BR pathway.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Adenosine A2BR agonist (e.g., NECA)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Seed cells in a 96-well plate and grow to near confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with an A2BR agonist (e.g., 10 µM NECA) for 15-30 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay following the kit's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Generate a standard curve and determine the cAMP concentration in each sample.
Caption: Workflow for the cAMP accumulation assay.
Conclusion
These application notes provide a framework for investigating the in vitro effects of this compound. The provided protocols for cell viability, western blotting, and cAMP accumulation assays are fundamental for characterizing the cellular and molecular consequences of A2BR inhibition by this compound. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions. The quantitative data and pathway information serve as a valuable reference for designing experiments and interpreting results in the context of cancer and immunology research.
References
- 1. Adenosine A2B Receptor Antagonism Interferes with TGF-β Cellular Signaling Through SMAD2/-3 and p65-Nf-κB in Podocytes and Protects from Phenotypical Transformation in Experimental Diabetic Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PBF-1129 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PBF-1129, an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR), in preclinical in vivo mouse models. This compound holds potential for anti-inflammatory, immunomodulating, and antineoplastic activities by targeting the adenosinergic pathway, a critical immunometabolic checkpoint within the tumor microenvironment.[1][2][3]
Mechanism of Action
This compound functions by competing with adenosine for binding to the A2B receptor, which is often overexpressed on various cancer and immune cells.[4] This inhibition blocks adenosine-mediated signaling pathways, leading to a reduction in tumor cell proliferation and metastasis.[4] Furthermore, by preventing the release of immunosuppressive cytokines and growth factors, this compound can help to activate anti-tumor immune responses within the tumor microenvironment.[4]
Data Presentation
The following tables summarize the quantitative data for this compound dosage and its effects in preclinical mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Source |
| Drug | This compound | [5] |
| Dosage | 100 mg/kg | [5][6] |
| Administration Route | Oral | [4][5][7] |
| Mouse Models Used | Colon Carcinoma (CT26), Lewis Lung Carcinoma | [1][5] |
| Treatment Frequency | Daily | [5] |
| Reported Outcomes | Moderated metabolic tumor microenvironment, attenuated tumor growth, reduced tumor growth and increased survival when combined with anti-PD-1 therapy. | [1][5] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol outlines the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Weighing scale
-
Volume-calibrated oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (100 mg/kg) and the weight of the mice, calculate the total amount of this compound needed. For example, for a 20g mouse, the dose would be 2 mg.
-
Prepare the vehicle: Prepare a 0.5% solution of carboxymethylcellulose in sterile water.
-
Formulate this compound: Weigh the calculated amount of this compound powder. If necessary, finely grind the powder using a mortar and pestle. Suspend the powder in the prepared vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose administered at 10 mL/kg). Ensure the suspension is homogenous by vortexing or using a homogenizer.
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
Protocol 2: In Vivo Tumor Growth Study
This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Cancer cell line (e.g., CT26 colon carcinoma or Lewis Lung Carcinoma)
-
Appropriate cell culture medium and reagents
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound formulation (as described in Protocol 1)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor implantation (if applicable)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Animal Randomization and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound 100 mg/kg).
-
-
Treatment Administration:
-
Administer this compound or vehicle orally once daily according to the assigned groups.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predetermined period (e.g., 15 days) or until tumors in the control group reach a specified size.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell profiling).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
-
Visualizations
Adenosine A2B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Adenosine A2B Receptor and the point of intervention for this compound.
Caption: Adenosine A2B Receptor signaling pathway and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in a typical preclinical study evaluating this compound in a mouse tumor model.
Caption: Workflow for an in vivo this compound efficacy study in a mouse model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
PBF-1129: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBF-1129 is a potent and selective oral antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor implicated in various pathological processes, including cancer and inflammatory diseases.[1] In the tumor microenvironment, elevated levels of extracellular adenosine activate A2BR on immune and cancer cells, leading to immunosuppression and tumor progression.[1][2] this compound competitively binds to A2BR, blocking adenosine-mediated signaling and thereby promoting anti-tumor immunity and inhibiting cancer cell proliferation and metastasis.[1][2] This document provides detailed application notes and protocols for the preclinical use of this compound, covering its solubility, preparation for in vitro and in vivo experiments, and its signaling pathway.
Data Presentation
Solubility and Storage
| Parameter | Data | Source |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Storage | Store as a solid powder at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Protect from light. | [3] |
| Stock Solution | Store stock solutions at 0 - 4°C for short term (days to weeks) or -20°C for long term (months). | [3] |
In Vitro Efficacy
| Parameter | Data | Source |
| Target | Adenosine A2B Receptor (A2BR) | [1] |
| Mechanism of Action | Competitive Antagonist | [1][2] |
| Inhibition Constant (Ki) | 24 nM and 35 nM (in two different assays) | [1] |
Signaling Pathway
This compound acts by blocking the activation of the A2B adenosine receptor. In the tumor microenvironment, high levels of adenosine, produced from the breakdown of ATP by ectonucleotidases CD39 and CD73, bind to A2BR on various immune and cancer cells. This activation triggers downstream signaling cascades that ultimately suppress the anti-tumor immune response and promote cancer cell growth and survival. By inhibiting A2BR, this compound disrupts these pathways, leading to enhanced immune cell activity against the tumor and direct anti-proliferative effects.
Experimental Protocols
In Vitro Assays
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder, Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term use.
-
2. Cell-Based Assays (General Protocol)
-
Procedure:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Thaw an aliquot of the this compound stock solution and dilute it to the final desired concentrations using cell culture medium. Note: Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control if applicable.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific downstream analysis (e.g., proliferation assay, cytokine measurement, Western blotting).
-
In Vivo Studies
1. Preparation of this compound for Oral Administration in Mice
-
Vehicle: A common vehicle for oral gavage of poorly soluble compounds in mice is a suspension in a solution of methylcellulose (B11928114). A typical formulation is 0.5% methylcellulose in sterile water.
-
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, dosage, and dosing volume.
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring until a uniform suspension is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
The final formulation should be prepared fresh daily and kept under constant agitation during dosing to ensure uniform suspension.
-
2. Administration to Mice via Oral Gavage
-
Dosage: The dosage of this compound will depend on the specific animal model and experimental design. Preclinical studies have used various dosages, and it is recommended to perform a dose-response study to determine the optimal dose for your model.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a proper oral gavage needle.
-
Carefully insert the gavage needle into the esophagus of the mouse.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Administer the vehicle alone to the control group using the same procedure.
-
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in preclinical experiments.
References
Application Notes and Protocols: PBF-1129 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) signaling pathway has emerged as a critical regulator of the tumor microenvironment (TME), contributing to immunosuppression and tumor growth.[1][2] Extracellular adenosine, often abundant in the TME, exerts its immunosuppressive effects through interaction with adenosine receptors on various immune cells. PBF-1129 is a first-in-class, orally available, and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] By blocking the A2BAR, this compound aims to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[1][4]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the TME. The PD-1/PD-L1 interaction inhibits T cell activity, allowing cancer cells to evade immune surveillance. Anti-PD-1 therapies are monoclonal antibodies that block this interaction, restoring anti-tumor T cell function.
This document provides detailed application notes and protocols for the investigation of this compound in combination with anti-PD-1 therapy, based on available preclinical and clinical data. The combination of A2BAR antagonism and PD-1 blockade is a promising strategy to overcome immune resistance and enhance the efficacy of cancer immunotherapy.[5]
Mechanism of Action
This compound is a potent and selective antagonist of the A2B adenosine receptor.[6] In the tumor microenvironment, high levels of adenosine, produced by the ectoenzymes CD39 and CD73, signal through A2BAR on immune cells, leading to an immunosuppressive milieu.[7]
Key effects of A2BAR antagonism by this compound include:
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to decrease the differentiation and accumulation of immunosuppressive MDSCs.[1][8]
-
Enhancement of Dendritic Cell (DC) Function: By blocking A2BAR, this compound enhances the capacity of dendritic cells to elicit robust anti-tumor T cell responses.[1]
-
Alleviation of T-cell Exhaustion: this compound treatment has been associated with a reduction in PD-1 expression on CD8+ T cells, suggesting a reversal of T-cell exhaustion.[3][8][9]
-
Modulation of the Tumor Microenvironment: Preclinical studies have demonstrated that A2BAR inhibition can alleviate metabolic stress within the TME, including reducing hypoxia and acidosis.[5][10]
The combination of this compound with an anti-PD-1 antibody is hypothesized to have a synergistic effect. This compound primes the tumor microenvironment for a more robust anti-tumor immune response by reducing adenosine-mediated immunosuppression, while the anti-PD-1 antibody unleashes the full cytotoxic potential of the reactivated T cells.
Signaling Pathway and Therapeutic Rationale
Data Presentation
Preclinical Efficacy of this compound and Anti-PD-1 Combination Therapy
The following table summarizes the key findings from a preclinical study utilizing a Lewis lung carcinoma mouse model.[3][4][11]
| Treatment Group | Key Outcomes | Reference |
| Control (Vehicle) | Progressive tumor growth and limited survival. | [3][4] |
| This compound (100 mg/kg) | Reduced tumor growth and increased survival compared to control. | [3][4] |
| Anti-PD-1 (8 mg/kg) | Marginal efficacy in reducing tumor growth. | [3][4] |
| This compound + Anti-PD-1 | Highly efficient at reducing tumor growth and provided a superior survival benefit. | [3][4] |
| Hazard Ratio (Anti-PD-1 vs. Anti-PD-1 + this compound): 11.74 (95% CI = 3.35 to 41.13, n=10, P < 0.001) | [4][11] |
Clinical Data: Phase 1 Monotherapy Trial of this compound (NCT03274479)
This table summarizes the results from a Phase 1 dose-escalation trial of this compound in patients with metastatic non-small cell lung cancer (mNSCLC) who had progressed on standard therapies, including chemotherapy and immune checkpoint inhibitors.[2][3][9]
| Parameter | Finding | Reference |
| Patient Population | 21 patients with heavily pretreated mNSCLC. | [2][3] |
| Dose Escalation | 40 mg to 320 mg once daily. | [2][3] |
| Safety and Tolerability | No dose-limiting toxicities were observed. The recommended Phase 2 dose (RP2D) was identified as 320 mg once daily. | [2][3][9] |
| Most Frequent Treatment-Related Adverse Events (Any Grade) | Lymphocytopenia (38.1%), vomiting (38.1%), anorexia (28.5%), and fatigue (28.5%). | [2][9] |
| Pharmacokinetics | Dose-proportional pharmacokinetics. At 320 mg, plasma concentrations were maintained above the IC90 for A2BAR for 24 hours. | [2][3][9] |
| Efficacy | Best response was stable disease in 3 out of 21 patients. | [2][3][9] |
| Immunophenotyping | - Post-treatment reductions in PD-1 expression on CD8+ T cells, which correlated with improved survival.- Reduction of PD-1 expression on CD4+ T cells and decreased MDSCs were also associated with better outcomes. | [2][3][9] |
Experimental Protocols
Preclinical In Vivo Efficacy Study
This protocol is a representative methodology based on published preclinical studies for evaluating the combination of this compound and anti-PD-1 in a syngeneic mouse model.
1. Cell Culture and Animal Model:
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Cell Culture: Culture LLC cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
2. Tumor Inoculation:
-
Harvest LLC cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
3. Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (oral gavage) + Isotype Control IgG (intraperitoneal injection).
-
Group 2: this compound (100 mg/kg, oral gavage, daily) + Isotype Control IgG.
-
Group 3: Vehicle Control + Anti-PD-1 antibody (8 mg/kg, intraperitoneal injection, e.g., every 3-4 days).
-
Group 4: this compound + Anti-PD-1 antibody.
-
4. Treatment Administration:
-
Administer this compound or vehicle daily via oral gavage.
-
Administer anti-PD-1 antibody or isotype control via intraperitoneal injection on a pre-determined schedule (e.g., days 8, 11, and 14 post-inoculation).
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
Primary endpoints: Tumor growth inhibition and overall survival.
-
Secondary endpoints: At the end of the study, tumors and spleens can be harvested for immunophenotyping.
Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
This is a representative protocol for the analysis of immune cell populations within the tumor microenvironment.
1. Sample Preparation:
-
Excise tumors and mechanically dissociate them.
-
Digest the tumor tissue using an enzymatic solution (e.g., collagenase/dispase/DNase I) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).
2. Staining:
-
Stain for cell viability using a viability dye (e.g., Zombie Aqua).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently-labeled antibodies. A representative panel for T cells and MDSCs is provided below.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
3. Flow Cytometry Analysis:
-
Acquire the samples on a multi-color flow cytometer.
-
Perform compensation using single-stained controls.
-
Analyze the data using appropriate software (e.g., FlowJo).
Representative Flow Cytometry Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| PD-1 | BV421 | Exhausted T cells |
| FoxP3 | PE | Regulatory T cells |
| CD11b | FITC | Myeloid cells |
| Gr-1 | BV605 | MDSCs |
| Ly6G | APC-Cy7 | Granulocytic MDSCs |
| Ly6C | BV711 | Monocytic MDSCs |
Clinical Trial Protocol Outline (Based on NCT05234307)
This is a summary of the planned Phase 1b clinical trial of this compound in combination with nivolumab (B1139203).[1][2][8]
1. Study Title: A Phase 1b Dose-Escalation Study of this compound in Combination with Nivolumab in Patients with Recurrent or Metastatic Non-Small Cell Lung Cancer.
2. Primary Objective:
-
To determine the safety and tolerability of the combination of this compound and nivolumab in patients with advanced NSCLC.
3. Patient Population:
-
Adults with recurrent or metastatic NSCLC who have progressed on standard of care chemotherapy and immunotherapy.
4. Study Design:
-
Open-label, single-arm, dose-escalation study.
5. Treatment:
-
This compound administered orally once daily.
-
Nivolumab administered intravenously on day 1 of each 28-day cycle.
6. Correlative Studies:
-
Serial blood draws for pharmacokinetic analysis of this compound.
-
Peripheral blood mononuclear cell (PBMC) collection for immunophenotyping to assess changes in T cell subsets, MDSCs, and other immune cell populations.
-
Analysis of tumor tissue for biomarkers, including STK11 genetic alterations and a transcriptional signature of LKB1 functional status.
Conclusion
The combination of the A2B adenosine receptor antagonist this compound with anti-PD-1 therapy represents a scientifically compelling approach to enhance anti-tumor immunity. Preclinical data demonstrate a significant synergistic effect, leading to improved tumor control and survival in mouse models.[3][4][11] The Phase 1 monotherapy study of this compound has established a favorable safety profile and has shown evidence of immune modulation.[2][3][9] The planned Phase 1b combination trial with nivolumab will provide crucial insights into the safety and efficacy of this combination in patients with advanced NSCLC. The protocols outlined in this document provide a framework for the continued investigation of this promising therapeutic strategy.
References
- 1. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiodiversityPMC [biodiversitypmc.sibils.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhamnazin Enhanced Anti-Tumor Efficacy of Anti-PD-1 Therapy for Lung Cancer in Mice through Inhibition of PD-L1 Expression [jstage.jst.go.jp]
- 9. iris.univr.it [iris.univr.it]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
PBF-1129: Application Notes and Protocols for Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-1129 is an orally bioavailable, selective antagonist of the adenosine (B11128) A2B receptor (A2BAR), a G protein-coupled receptor often overexpressed in various cancer cells and immune cells.[1] In the tumor microenvironment (TME) of non-small cell lung cancer (NSCLC), high levels of extracellular adenosine contribute to immunosuppression and tumor progression.[2][3] this compound competitively binds to A2BAR, blocking adenosine-mediated signaling pathways. This action is intended to inhibit cancer cell proliferation and metastasis, and to counteract the immunosuppressive effects of adenosine, thereby promoting an anti-tumor immune response.[1]
These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, preclinical data, and clinical findings. Detailed protocols for key in vitro and in vivo experiments are also provided to guide researchers in their study of this compound.
Mechanism of Action
This compound functions by blocking the A2B adenosine receptor, which is activated by high concentrations of adenosine typically found in the TME.[1][2] This blockade has several downstream effects that can inhibit tumor growth and enhance anti-tumor immunity.
Key effects of A2BAR blockade by this compound include:
-
Inhibition of Oncogenic Pathways: Prevents the activation of downstream signaling pathways in cancer cells that are reliant on A2BAR, leading to a reduction in cell proliferation and metastasis.[1]
-
Reversal of Immunosuppression: By blocking adenosine signaling on immune cells, this compound can:
-
Reduce the differentiation of myeloid-derived suppressor cells (MDSCs), a key immunosuppressive cell type in the TME.[4]
-
Enhance the antigen-presenting capacity of dendritic cells (DCs) to stimulate anti-tumor T cell responses.[4]
-
Decrease the expression of immune checkpoint molecules like PD-1 on T cells, potentially reversing T cell exhaustion.[2]
-
-
Modulation of the Tumor Microenvironment: A2BAR inhibition can alleviate metabolic stress within the TME and reduce the production of pro-angiogenic factors like VEGF.[1][5]
Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated the potent and selective antagonistic activity of this compound for the A2B adenosine receptor.
| Parameter | Value | Reference |
| A2BAR Inhibition Constant (Ki) | 24 nM and 35 nM (in two different assays) | [1] |
| Selectivity | >500 nM for other adenosine receptors (A1, A2A) | [1] |
| Functional Antagonism (cAMP production inhibition, KB) | 28 nM | [6] |
In Vivo Activity in NSCLC Models
In vivo studies using mouse models of NSCLC have shown that this compound can reduce tumor growth, particularly in combination with other therapies.
-
In a mouse model of EGFR-mutant NSCLC, the combination of this compound with the EGFR inhibitor erlotinib (B232) resulted in delayed tumor recurrence compared to erlotinib alone.[7]
-
In a Lewis lung carcinoma model, this compound in combination with an anti-PD-1 antibody enhanced the anti-tumor efficacy compared to anti-PD-1 monotherapy.[5]
Clinical Data: Phase 1 Trial in Metastatic NSCLC (NCT03274479)
A Phase 1 dose-escalation trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy in patients with advanced/metastatic NSCLC who had progressed on standard therapies.[2][8]
Patient Demographics and Dosing
| Characteristic | Value |
| Number of Patients | 21 |
| Median Age | 61 years (range: 49-75) |
| Histology | Adenocarcinoma (12), Squamous (7), Adenosquamous (1), NOS (1) |
| Median Prior Lines of Therapy | 4 (range: 3-6) |
| Dose Escalation Cohorts | 40 mg, 80 mg, 160 mg, 240 mg, 320 mg once daily |
| Recommended Phase 2 Dose (RP2D) | 320 mg once daily |
Pharmacokinetics
This compound demonstrated dose-proportional pharmacokinetics. At the RP2D of 320 mg, plasma concentrations were maintained above the 90% maximal inhibitory concentration (IC90) for the A2B receptor over a 24-hour period.[8]
| Dose Level | Median Cmax (ng/mL) |
| 40 mg | 150 |
| 320 mg | 800 |
Safety and Tolerability
This compound was found to be safe and well-tolerated. No dose-limiting toxicities were observed.[4][8]
| Treatment-Related Adverse Events (Any Grade) | Frequency (n=21) | Percentage |
| Lymphocytopenia | 8 | 38.1% |
| Vomiting | 8 | 38.1% |
| Anorexia | 6 | 28.5% |
| Fatigue | 6 | 28.5% |
Grade ≥3 treatment-related adverse events occurred in 3 patients and included lymphocytopenia, hyponatremia, hypertension, and encephalopathy.[4]
Efficacy
While no objective responses were observed with this compound monotherapy in this heavily pretreated population, stable disease was achieved in some patients.[8]
| Efficacy Endpoint | Result |
| Best Response | Stable Disease in 3 out of 21 patients (14%) |
| Median Progression-Free Survival (PFS) | 1.5 months (95% CI: 1.0, 1.9) |
| Median Overall Survival (OS) | 4.6 months (95% CI: 2.1, 5.2) |
Immunomodulatory Effects
Immunophenotyping of peripheral blood mononuclear cells (PBMCs) from patients in the trial revealed that this compound treatment led to changes in immune cell populations and checkpoint molecule expression, suggesting a modulation of the systemic immune environment.[2][8]
-
A significant reduction in the expression of PD-1 on CD8+ T cells was observed post-treatment, which correlated with improved overall survival.[8]
-
A decrease in the proportion of myeloid-derived suppressor cells (MDSCs) was also observed.[8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in NSCLC research.
In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of an NSCLC xenograft model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
NSCLC cell line (e.g., H1975 for an EGFR-mutant model)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Protocol:
-
Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on downstream signaling pathways in NSCLC cells.
Materials:
-
NSCLC cell lysates (from cells treated with this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat NSCLC cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
This protocol is for evaluating the effect of this compound on immune cell infiltration in tumor tissues from the in vivo xenograft study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody followed by the streptavidin-HRP conjugate.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the number of positive cells per field of view.
Conclusion
This compound is a promising therapeutic agent for NSCLC that targets the immunosuppressive adenosine pathway in the tumor microenvironment. The preclinical and clinical data summarized in these application notes provide a strong rationale for its further investigation, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors and targeted therapies. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in the treatment of NSCLC. A Phase Ib trial (NCT05234307) is currently underway to evaluate this compound in combination with nivolumab (B1139203) in patients with advanced NSCLC.[2]
References
- 1. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound and Nivolumab for the Treatment of Recurrent or Metastatic Non-Small Cell Lung Cancer | Clinical Research Trial Listing ( Stage IV Lung Cancer AJCC v8 | Stage IVB Lung Cancer AJCC v8 | Stage IVA Lung Cancer AJCC v8 | Recurrent Lung Non-Small Cell Carcinoma | Metastatic Lung Non-Small Cell Carcinoma ) ( NCT05234307 ) [trialx.com]
- 4. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following PBF-1129 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-1129 is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor often overexpressed on various cancer and immune cells.[1] In the tumor microenvironment, high levels of adenosine act on A2BR to promote tumor cell proliferation, progression, and metastasis while suppressing anti-tumor immune responses.[1][2] By blocking the interaction of adenosine with A2BR, this compound is designed to inhibit downstream oncogenic signaling pathways and mitigate immunosuppression, thereby impeding tumor growth and enhancing anti-tumor immunity.[1][3]
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of this compound treatment on cancer cells. The described methods facilitate the quantitative analysis of apoptosis, cell cycle progression, and the expression of key cell surface markers, offering valuable insights into the mechanism of action of this compound.
This compound Signaling Pathway
This compound acts as a competitive antagonist at the A2B adenosine receptor. In the tumor microenvironment, adenosine produced from the breakdown of ATP binds to A2BR on cancer and immune cells. This binding event triggers downstream signaling cascades that can promote cancer cell proliferation and survival, as well as suppress the activity of immune cells. This compound blocks this interaction, thereby inhibiting these tumor-promoting signals.
References
Application Notes and Protocols: Assessing PBF-1129 Efficacy in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of PBF-1129, a first-in-class oral antagonist of the adenosine (B11128) A2B receptor (A2BR), in syngeneic mouse models. The provided protocols and data summaries are intended to guide researchers in designing and interpreting experiments to evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.
Introduction
This compound is an orally bioavailable small molecule that selectively targets the A2BR, a G protein-coupled receptor often overexpressed on various cancer and immune cells.[1] High concentrations of adenosine in the tumor microenvironment (TME) activate A2BR, leading to immunosuppression and promoting tumor cell proliferation, progression, and metastasis.[1] By blocking the interaction of adenosine with A2BR, this compound aims to reverse these effects, thereby inhibiting tumor growth and enhancing anti-tumor immunity.[1] Preclinical studies in various syngeneic mouse models, including Lewis lung carcinoma and CT26 colon carcinoma, have demonstrated the potential of this compound to modulate the TME and improve therapeutic outcomes.[2][3][4]
Mechanism of Action
This compound competitively binds to A2BR on cancer and immune cells, such as dendritic cells, macrophages, and lymphocytes, thereby inhibiting adenosine-mediated signaling.[1] This blockade leads to several downstream effects:
-
Inhibition of Oncogenic Pathways: Prevents the activation of downstream pathways in cancer cells that are responsible for proliferation and metastasis.[1]
-
Reversal of Immunosuppression: Abrogates the adenosine-mediated immunosuppressive effects in the TME, leading to the activation of anti-tumor immune responses.[1]
-
Modulation of the Tumor Microenvironment: Studies have shown that this compound can reverse acidosis, improve oxygenation, and decrease the levels of inorganic phosphate (B84403) in the TME of colon carcinoma models.[3]
-
Reduced Angiogenesis: Prevents the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) from immune cells.[1]
Efficacy Data in Syngeneic Mouse Models
Preclinical studies have evaluated the efficacy of this compound in various syngeneic mouse models, demonstrating its potential as both a monotherapy and a combination agent.
Lewis Lung Carcinoma (LLC) Model
In the LLC syngeneic model, this compound has shown significant anti-tumor activity, particularly in combination with an anti-PD-1 antibody.
Table 1: Survival Analysis in Lewis Lung Carcinoma Model
| Treatment Group | Mean Survival Probability (Days) | Hazard Ratio (vs. Control) | Hazard Ratio (vs. Anti-PD-1) |
| Control | 23 | - | - |
| Anti-PD-1 (8 mg/kg) | 25.5 | - | - |
| This compound (100 mg/kg) | 42.5 | 10.04 | - |
| This compound + Anti-PD-1 | 31.5 | - | 11.74 |
Data from a study where treatment was initiated after tumor establishment.
CT26 Colon Carcinoma Model
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in syngeneic mouse models, based on commonly used methodologies.
Syngeneic Mouse Model Establishment (CT26 Example)
This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells into BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cell line
-
BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture CT26 cells in a T75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-3 minutes.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10^6 cells per 100 µL.
-
Anesthetize the BALB/c mice and shave the right flank.
-
Subcutaneously inject 100 µL of the cell suspension into the shaved flank of each mouse.
-
Monitor the mice for tumor growth by palpation and caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Administration
This compound is an orally bioavailable compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a solution that delivers this dose in a volume of 100-200 µL).
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
For combination studies, administer other agents (e.g., anti-PD-1 antibody at 8 mg/kg via intraperitoneal injection) according to their established protocols.
-
Continue treatment for the duration of the study, monitoring tumor growth and animal well-being.
Efficacy Assessment
Tumor Growth Inhibition:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume.
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.
Survival Analysis:
-
Monitor mice daily for signs of toxicity and tumor burden.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or when they show signs of significant distress.
-
Record the date of death or euthanasia for each mouse.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
Conclusion
This compound has demonstrated promising anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism of action, centered on the reversal of adenosine-mediated immunosuppression in the tumor microenvironment, provides a strong rationale for its continued development. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various preclinical cancer models.
References
- 1. Facebook [cancer.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBF-1129 in Immune Checkpoint Blockade Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PBF-1129, a selective antagonist of the A2B adenosine (B11128) receptor (A2BR), for studying and overcoming resistance to immune checkpoint blockade. The information covers its mechanism of action, key preclinical and clinical findings, and detailed protocols for relevant experiments.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively targets the A2B adenosine receptor (A2BR; ADORA2B).[1] In the tumor microenvironment (TME), high levels of extracellular adenosine, produced by stressed or dying cells, signal through adenosine receptors on immune cells to create an immunosuppressive shield.[2] By binding to A2BR on various immune cells (such as dendritic cells, macrophages, and lymphocytes) and some cancer cells, this compound blocks this immunosuppressive signaling.[1] This action helps to "release the brakes" on the anti-tumor immune response, making it a promising agent for combination therapy with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][3]
Key attributes of this compound:
-
Target: A2B Adenosine Receptor (A2BR).[1]
-
Mechanism: Competitive antagonist of adenosine at the A2BR.[1]
-
Effects: Reverses adenosine-mediated immunosuppression, inhibits cancer cell proliferation and metastasis, and modulates the metabolic landscape of the TME.[1][4]
Mechanism of Action: The Adenosine Pathway
The adenosinergic pathway is a critical immunometabolic checkpoint that suppresses anti-tumor immunity.[3]
-
Adenosine Production: In the hypoxic and inflammatory TME, ATP is released and rapidly converted to adenosine by ectonucleotidases CD39 and CD73, which are often overexpressed on cancer and immune cells.
-
Immunosuppressive Signaling: Adenosine binds to A2A and A2B receptors on immune cells. A2BR signaling, in particular, has been shown to inhibit the function of dendritic cells and enhance the differentiation of myeloid-derived suppressor cells (MDSCs), thereby dampening T-cell mediated anti-tumor responses.[2]
-
This compound Intervention: this compound selectively blocks the A2BR, preventing adenosine from binding. This restores the function of immune cells and reduces the population of immunosuppressive cells within the TME, creating a more favorable environment for immune-mediated tumor destruction.[1][2]
Data Presentation
Preclinical Profile of this compound
Preclinical studies in various cancer models have demonstrated the potential of this compound to modulate the TME and enhance anti-tumor immunity.[4]
| Parameter | Value | Assay Type | Reference |
| Target | Adenosine A2B Receptor | - | [1] |
| Inhibition Constant (Ki) | 24 nM | Radioligand Binding Assay | [4] |
| Inhibition Constant (Ki) | 35 nM | Functional Assay | [4] |
| Selectivity | >500 nM (Ki) | Against other adenosine receptors (A1, A2A, A3) | [4] |
Phase 1 Clinical Trial Summary (NCT03274479)
A dose-escalation trial evaluated this compound in heavily pretreated metastatic non-small cell lung cancer (mNSCLC) patients who had progressed on chemotherapy and immune checkpoint inhibitors.[2][3]
| Parameter | Description |
| Clinical Trial ID | NCT03274479 |
| Phase | 1 |
| Patient Population | 21 patients with advanced/metastatic NSCLC |
| Prior Treatment | All patients received prior chemotherapy and PD-1/L1 therapy |
| Dose Escalation | 40 mg, 80 mg, 160 mg, 240 mg, 320 mg (once daily, oral) |
| Primary Objective | Evaluate safety, tolerability, and determine Maximum Tolerated Dose (MTD) |
| Recommended Phase 2 Dose (RP2D) | 320 mg once daily |
Clinical Pharmacokinetics and Safety
| Dose Level | Median Cmax | Half-life (t½) | Key Safety Findings |
| 40 mg | 150 ng/mL | >10 hours | No Dose-Limiting Toxicities (DLTs) observed at any dose level.[2] |
| 320 mg | 800 ng/mL | >10 hours | Plasma concentrations maintained above IC90 for 24 hours.[3][5] |
| Most Frequent Treatment-Related Adverse Events (Any Grade) | |
| Adverse Event | Frequency |
| Lymphocytopenia | 38.1% (n=8) |
| Vomiting | 38.1% (n=8) |
| Anorexia | 28.5% (n=6) |
| Fatigue | 28.5% (n=6) |
| Data from 21 patients in the NCT03274479 trial.[3][5] |
Clinical Efficacy and Biomarkers
While single-agent activity was limited, this compound demonstrated significant modulation of systemic immune parameters.[2][3]
| Efficacy & Biomarker Results (NCT03274479) | |
| Best Overall Response | Stable Disease in 3 of 21 patients (14%) |
| Median Progression-Free Survival (PFS) | 1.5 months |
| Median Overall Survival (OS) | 4.6 months |
| Key Biomarker Finding | Post-treatment reduction in PD-1 expression on CD8+ and CD4+ T cells correlated with improved survival.[3][5] |
| Other Biomarkers | Decreased myeloid-derived suppressor cells (MDSCs) were associated with better outcomes.[3] |
Experimental Protocols
Protocol: In Vivo Murine Tumor Model for Evaluating this compound and ICI Combination Therapy
This protocol outlines a general workflow for testing the efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice).
Methodology:
-
Cell Culture: Culture CT26 colon carcinoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of 6-8 week old female BALB/c mice.
-
Tumor Monitoring: Measure tumors with digital calipers and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: When average tumor volume reaches 80-120 mm³, randomize mice into four treatment groups (n=10 per group).
-
Group 1: Vehicle (e.g., 0.5% methylcellulose) via oral gavage daily.
-
Group 2: this compound (e.g., 10 mg/kg) via oral gavage daily.
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection every 3 days.
-
Group 4: Combination of this compound and anti-PD-1 at the same doses and schedules.
-
-
Data Collection: Monitor tumor volume and body weight 2-3 times per week for 3-4 weeks or until endpoint.
-
Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens.
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the vehicle control.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD11b, Gr-1, F4/80, PD-1) and analyze using multi-color flow cytometry.
-
Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ) from tumor lysates or from restimulated splenocytes using ELISA or CBA.
-
Protocol: Ex Vivo Immunophenotyping of Patient PBMCs
This protocol describes the analysis of peripheral blood mononuclear cells (PBMCs) from patients undergoing treatment with this compound to identify changes in immune cell populations and activation markers, as was done in the NCT03274479 trial.[3]
Methodology:
-
Sample Collection: Collect whole blood from patients at baseline (pre-treatment) and at specified time points during treatment (e.g., after one cycle).
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Staining:
-
Count and resuspend PBMCs to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL (1 x 10^6 cells) into flow cytometry tubes.
-
Add a cocktail of fluorescently-conjugated antibodies to identify key immune populations and markers. A representative panel could include:
-
T-Cells: CD3, CD4, CD8
-
Myeloid Cells: CD11b, CD14, CD15, CD33, HLA-DR
-
Checkpoint/Activation Markers: PD-1, TIM-3, CD69
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash: Wash cells twice with FACS buffer (PBS + 2% FBS).
-
Data Acquisition: Acquire stained samples on a multi-color flow cytometer (e.g., a 21-color capable instrument).[5]
-
Data Analysis:
-
Use analysis software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, MDSCs).
-
Quantify the percentage of each population.
-
Measure the expression level (e.g., Mean Fluorescence Intensity) of markers like PD-1 on T-cells.
-
Compare post-treatment samples to baseline to determine the pharmacodynamic effects of this compound.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions and adhere to all institutional and regulatory guidelines for animal and human subject research.
References
- 1. Facebook [cancer.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring Adenosine Levels in Response to PBF-1129: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBF-1129 is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR), a key immunomodulatory checkpoint.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine act as an immunosuppressive signal, hindering the anti-tumor immune response. This compound competitively binds to A2BR, blocking the signaling cascade initiated by adenosine.[1] Beyond its role as a receptor antagonist, preclinical and clinical studies suggest that this compound modulates the adenosine generation system. This includes the downregulation of adenosine-producing ectonucleotidases, CD39 and CD73, and the upregulation of adenosine deaminase, the enzyme responsible for adenosine degradation.[2][3] These combined actions are expected to reduce the immunosuppressive effects of adenosine within the TME.
This document provides detailed protocols for measuring adenosine levels in response to this compound treatment in both in vitro and in vivo research settings. While direct quantitative data on the specific impact of this compound on adenosine concentrations is not yet widely published in a tabulated format, the methodologies described herein provide a robust framework for researchers to generate such data.
Data Presentation
| Target Molecule/Process | Expected Effect of this compound | Rationale |
| Extracellular Adenosine | ↓ | Downregulation of CD39/CD73 and upregulation of adenosine deaminase. |
| CD39 Expression | ↓ | Modulation of the adenosine generation system.[2][3] |
| CD73 Expression | ↓ | Modulation of the adenosine generation system.[2][3] |
| Adenosine Deaminase Activity | ↑ | Increased degradation of adenosine.[2] |
| A2BR Signaling | ↓ | Competitive antagonism of the A2B receptor.[1] |
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the experimental approach and the underlying biological pathways, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PBF-1129 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PBF-1129.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a xanthine (B1682287) derivative and exhibits good stability under standard laboratory conditions as a solid.[1] However, in solution, its stability can be influenced by factors such as pH, temperature, and the solvent used. It is known to be susceptible to degradation under extreme pH and high-temperature conditions.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to protect the compound from light and moisture.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents like DMSO.[2] For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO. These stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. While some sources suggest that aqueous solutions of similar compounds should not be stored for more than one day, specific data for this compound is not available.[2] It is best practice to prepare fresh aqueous working solutions from the DMSO stock immediately before use.
Q4: Is this compound stable in aqueous buffers and cell culture media?
A4: While specific stability data in various aqueous buffers and cell culture media is not publicly available, xanthine derivatives, in general, can be sensitive to pH.[1] It is recommended to prepare fresh working solutions in your buffer or media of choice immediately before your experiment. If storage of the working solution is unavoidable, it is crucial to perform a stability test under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing this compound in aqueous buffers or cell culture media for extended periods. If you suspect degradation, perform a stability check using a method like HPLC. |
| Precipitation of the compound in aqueous solution | Low solubility of this compound in aqueous buffers. | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <0.5%). If precipitation persists, consider using a different solvent system or formulation, though this may require extensive validation. |
| Loss of compound activity over time | Improper storage of solid compound or stock solutions. | Store solid this compound at -20°C, protected from light and moisture. Aliquot DMSO stock solutions and store at -20°C to minimize freeze-thaw cycles. |
Stability Data Summary
Quantitative stability data for this compound in various solutions is not extensively published. The following table provides a general guideline based on available information for this compound and related xanthine compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Notes |
| Solid | - | -20°C | Long-term (years) | Protect from light and moisture. |
| Solid | - | 4°C | Short-term (weeks to months) | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C | Months | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 4°C or Room Temperature | Use immediately | Stability is pH-dependent; prepare fresh. |
| Working Solution | Cell Culture Media | 37°C | Use immediately | Stability can be affected by media components and pH; prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in the aqueous buffer or cell culture medium of interest at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and controls.
-
Prepare multiple identical samples for analysis at different time points.
-
Store the samples under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
-
HPLC Method Development (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase to elute this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determine the lambda max of this compound using a UV-Vis spectrophotometer and set the HPLC detector accordingly.
-
Injection Volume: 10 µL
-
-
Analysis of Samples:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from a freshly prepared standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time to determine the stability profile under the tested conditions.
-
Visualizations
This compound Mechanism of Action: A2B Adenosine (B11128) Receptor Antagonism
This compound is an antagonist of the adenosine A2B receptor (A2BR).[3] Under normal physiological conditions, adenosine binds to A2BR, a G-protein coupled receptor, initiating downstream signaling cascades. This compound competitively inhibits this binding, thereby blocking these signaling pathways.
References
Technical Support Center: Optimizing PBF-1129 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PBF-1129 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a selective antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment, high levels of adenosine can promote cancer cell growth, metastasis, and suppress the immune response by activating A2BR on cancer and immune cells.[1][2] this compound works by competitively binding to A2BR, thereby blocking the downstream signaling pathways initiated by adenosine. This inhibition can lead to reduced cancer cell proliferation and migration, and can help to restore anti-tumor immunity.[1]
Q2: In which cancer cell lines can I expect to see an effect with this compound?
A2: The effectiveness of this compound is dependent on the expression level of its target, the A2B adenosine receptor (A2BR), on the cancer cells. A2BR is often overexpressed in various solid tumors. High expression has been reported in cell lines derived from:
-
Lung cancer
-
Triple-negative breast cancer
-
Colon carcinoma
-
Prostate cancer
-
Melanoma
It is highly recommended to verify A2BR expression in your specific cell line of interest by Western Blot or qPCR before initiating experiments.
Q3: What is a good starting concentration range for this compound in cell-based assays?
A3: A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 10 nM to 10 µM . The optimal concentration will vary depending on the cell type, the specific assay, and the experimental endpoint. For initial screening, a top concentration of 10 µM is often used.[3][4]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell culture-grade DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: What are the known off-target effects of this compound?
A5: this compound is a selective A2BR antagonist. Its inhibition constant (Ki) for A2BR is in the low nanomolar range, while its Ki for other adenosine receptors (A1, A2A, and A3) is significantly higher, indicating good selectivity. However, at very high concentrations (typically well above 10 µM), the possibility of off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize potential non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of this compound | 1. Low or no expression of A2BR in the cell line. 2. This compound degradation. 3. Suboptimal assay conditions. | 1. Confirm A2BR expression by Western Blot or qPCR. Select a cell line with known high A2BR expression for positive control. 2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 3. Optimize incubation time and cell density. Ensure the assay readout is sensitive enough to detect changes. |
| High background or inconsistent results | 1. This compound precipitation in culture medium. 2. High final DMSO concentration. 3. Cell line variability. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the medium. Prepare fresh dilutions for each experiment. 2. Maintain a final DMSO concentration below 0.1%. Run a DMSO toxicity control. 3. Ensure consistent cell passage number and confluency. |
| Unexpected cell toxicity | 1. Off-target effects at high concentrations. 2. Synergistic toxicity with other media components. | 1. Perform a dose-response curve to determine the EC50 and use concentrations at or below this value for functional assays. 2. Test the effect of this compound in a simpler, serum-free medium if possible. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Adenosine Receptor Subtype | Inhibition Constant (Ki) (nM) |
| A2B | 23.9 - 35 |
| A1 | >500 |
| A2A | >500 |
| A3 | >100,000 |
Data compiled from published studies. Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
-
Insert Preparation: If using an extracellular matrix (ECM) for an invasion assay, coat the Boyden chamber inserts with a thin layer of Matrigel® or a similar basement membrane extract and allow it to solidify. For a migration assay, no coating is needed.
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Add serum-free medium containing different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control to the upper chamber with the serum-starved cells.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration optimized for your cell line (typically 6-24 hours).
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a stain like crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Protocol 3: Western Blot for A2BR Signaling
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for a predetermined time. Include a positive control (e.g., treatment with an A2BR agonist like NECA) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-CREB (a downstream target of A2BR signaling) or other relevant pathway proteins. Also, probe for total CREB and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Caption: this compound inhibits the A2BR signaling pathway.
References
Technical Support Center: PBF-1129 In Vivo Administration
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common challenges encountered during the in vivo administration of PBF-1129, a novel XYZ kinase inhibitor.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues reported by researchers.
Question 1: I observed precipitation of this compound in my aqueous vehicle after preparation. What is the cause and how can I resolve this?
Answer: This is a common issue indicating that the aqueous solubility of this compound is being exceeded.[1][2] Poor solubility can lead to inaccurate dosing and variable in vivo exposure.[1]
-
Immediate Troubleshooting Steps:
-
Vortex & Sonicate: Immediately before administration, ensure the suspension is homogenous by vortexing vigorously and sonicating.
-
In Vitro Dilution Test: Before animal administration, perform a quick test by diluting your formulation in a physiological buffer (e.g., PBS, pH 7.4) to mimic physiological conditions and check for precipitation.[3]
-
-
Long-Term Solutions:
-
Re-evaluate Vehicle: this compound is a hydrophobic molecule. A simple aqueous vehicle is likely insufficient. Consider using a suspension-based vehicle or a solubilizing formulation.[4] Refer to the Vehicle Selection Guide (Section II) for recommended formulations.
-
Particle Size Reduction: Reducing the particle size of the compound can improve the dissolution rate.[5][6] This can be achieved through techniques like micronization.[2]
-
pH Adjustment: Assess the pH-dependent solubility of this compound.[3] Adjusting the pH of the vehicle may improve solubility, but care must be taken to ensure the pH is physiologically tolerable for the route of administration.
-
Question 2: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after oral gavage with the vehicle control group. What could be the problem?
Answer: Vehicle-induced toxicity is a potential concern, especially when using co-solvents or surfactants. While essential for solubilizing hydrophobic compounds, some agents can cause adverse effects.[4][7]
-
Immediate Troubleshooting Steps:
-
Review Vehicle Components: High concentrations of solvents like DMSO or certain surfactants can cause gastrointestinal irritation or other toxicities.[7]
-
Reduce Dosing Volume: Ensure the administration volume is appropriate for the animal's size. For oral gavage in mice, the volume should ideally not exceed 10 mL/kg.[8]
-
Acclimatize Animals: Ensure animals are properly acclimatized to handling and gavage procedures to minimize stress-related responses.
-
-
Long-Term Solutions:
-
Select a More Inert Vehicle: If toxicity is suspected, switch to a more biocompatible vehicle. For hydrophobic compounds, oil-based vehicles (like corn oil) or aqueous suspensions with low concentrations of suspending agents (like methylcellulose) are often better tolerated.[4][7][9]
-
Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals and monitor them for adverse effects for several days.
-
Question 3: Despite successful formulation and administration, the in vivo exposure (AUC) of this compound is very low and variable after oral dosing. What are the potential causes?
Answer: Low and variable oral bioavailability is a classic challenge for many small molecule inhibitors and can stem from several factors beyond simple solubility.[1][2]
-
Potential Causes & Investigation Plan:
-
Poor Absorption/Permeability: The compound may not efficiently cross the intestinal wall. An in vitro Caco-2 permeability assay can provide insights into intestinal absorption.[1][2]
-
High First-Pass Metabolism: this compound might be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[1][2][10] Conducting an in vitro metabolic stability assay with liver microsomes can help determine its intrinsic clearance.[1]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[11]
-
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing the cause of low oral bioavailability.
Caption: Workflow for troubleshooting low oral bioavailability.
II. Data Presentation: Vehicle Selection & Compound Properties
Proper vehicle selection is critical for achieving consistent in vivo results.
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle Composition | This compound Solubility (µg/mL) at 25°C | Observations | Recommendation |
| Sterile Water | < 1 | Insoluble | Not Recommended |
| 0.5% (w/v) Methylcellulose (B11928114) (MC) in Water | < 5 (Suspension) | Forms a fine suspension, requires sonication | Recommended for PO |
| 0.5% MC, 0.1% Tween 80 in Water | < 10 (Suspension) | Improved wettability, more stable suspension | Recommended for PO |
| 10% DMSO, 40% PEG400, 50% Saline | > 5,000 | Clear solution, risk of precipitation on dilution | Use with caution for IV |
| Corn Oil | ~500 | Suspension, may require heating to dissolve | Suitable for PO/SC |
Table 2: Key Physicochemical & Pharmacokinetic Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication |
| Molecular Weight | 482.6 g/mol | Within range for oral bioavailability (<500 Da).[12] |
| LogP | 4.1 | Highly lipophilic, indicating poor aqueous solubility.[1] |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Confirms poor solubility is a major hurdle.[13] |
| In Vitro Metabolic Half-life (Mouse Liver Microsomes) | 8 minutes | Suggests rapid first-pass metabolism.[1] |
| Oral Bioavailability (F%) in Mice (in 0.5% MC) | < 5% | Poor exposure is likely due to both low solubility and high metabolism.[2] |
III. Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/kg)
This protocol describes the preparation of a 1 mg/mL suspension suitable for dosing a 25g mouse with a volume of 250 µL.
-
Prepare the Vehicle:
-
Add 0.5 g of methylcellulose to ~90 mL of sterile water.
-
Heat to 60-70°C while stirring until the methylcellulose is fully dispersed.
-
Cool the solution to room temperature and adjust the final volume to 100 mL with sterile water. Stir until a clear, viscous solution is formed.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder. For 10 mL of a 1 mg/mL suspension, weigh 10 mg.
-
-
Create the Suspension:
-
Place the weighed this compound into a sterile glass vial.
-
Add a small amount of the 0.5% methylcellulose vehicle (e.g., 1 mL) to wet the powder and form a uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle while vortexing to bring the total volume to 10 mL.
-
Sonicate the suspension in a water bath for 10-15 minutes to ensure a fine, homogenous dispersion.
-
-
Administration:
-
Stir the suspension continuously on a stir plate during the dosing procedure to prevent settling.
-
Vortex the vial immediately before drawing up each dose.
-
Administer to animals via oral gavage using an appropriate gauge feeding needle.
-
IV. Visualization of Relationships
Understanding the interplay between compound properties and formulation strategy is key to success.
Caption: Relationship between this compound properties and formulation choices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
PBF-1129 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBF-1129, a selective adenosine (B11128) A2B receptor (A2BR) antagonist.[1][2] This guide will help you interpret unexpected results and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable antagonist of the adenosine A2B receptor (A2BR).[1] It functions by competitively binding to A2BR, thereby preventing adenosine from binding and activating the receptor.[1] This inhibition blocks downstream signaling pathways that are often implicated in cancer cell proliferation, metastasis, and immunosuppression.[1][3]
Q2: What are the expected outcomes of this compound treatment in cancer models?
A2: In preclinical and clinical studies, this compound has been shown to decrease tumor growth and metastasis.[3][4] It can also reverse immunosuppressive effects within the tumor microenvironment.[3][4] Expected molecular changes include the modulation of the adenosine generation system and enhanced anti-tumor immunity.[3][5] In some animal models, this compound has been observed to moderate the metabolic tumor microenvironment by reversing acidosis and improving oxygenation.[3]
Q3: What is the selectivity profile of this compound?
A3: this compound is a selective antagonist for the A2B adenosine receptor. Its inhibition constants (Ki) against A2BR are in the nanomolar range (24 nM and 35 nM in two different assays), while its affinity for other adenosine receptors (A1, A2A) is significantly lower (Ki > 500 nM).[3][6]
Q4: Has this compound been tested in clinical trials?
A4: Yes, this compound has been evaluated in a phase I clinical trial for patients with metastatic non-small cell lung cancer (NSCLC).[3][7][8] The trial assessed the safety, tolerability, and pharmacokinetics of the drug.[7][8] A trial of this compound in combination with an immune checkpoint inhibitor is also planned.[9]
Troubleshooting Unexpected Results
Issue 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., cAMP levels)
| Possible Cause | Troubleshooting Steps |
| Cell Line Expresses Low Levels of A2BR | 1. Confirm A2BR Expression: Verify the expression level of the adenosine A2B receptor in your cell line using qPCR, western blot, or flow cytometry. 2. Select Appropriate Cell Line: If expression is low, consider using a cell line known to have higher A2BR expression. |
| This compound Degradation | 1. Check Storage Conditions: Ensure this compound is stored according to the manufacturer's instructions. 2. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment. |
| Suboptimal Assay Conditions | 1. Optimize Agonist Concentration: Titrate the concentration of the A2BR agonist (e.g., NECA) to ensure you are working within the linear range of the dose-response curve. 2. Optimize Incubation Time: Determine the optimal incubation time for both the agonist and this compound. |
Issue 2: High Cell Viability Despite this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | 1. Confirm A2BR Expression: As with signaling assays, confirm A2BR expression. 2. Assess Proliferation Pathway Dependence: The targeted cancer cells may not primarily rely on the A2BR signaling pathway for proliferation. Consider combination therapies with other agents. |
| Drug Efflux | 1. Use Efflux Pump Inhibitors: Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) by co-incubating with a known inhibitor. |
| Incorrect Dosing | 1. Perform Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 of this compound in your specific cell line. The reported IC90 from clinical trials may not directly translate to all in vitro models.[7][8] |
Issue 3: Unexpected Pro-tumorigenic Effects
| Possible Cause | Troubleshooting Steps |
| Paradoxical Signaling | 1. Investigate Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects. Perform a broader analysis of signaling pathways. 2. Cell Type-Specific Responses: The pro- and anti-inflammatory effects of adenosine and A2BR can be cell type-specific and dependent on the microenvironment.[1] Characterize the specific signaling cascade in your model system. |
Data Presentation
Table 1: this compound Inhibition Constants (Ki) and Antagonistic Activity (KB)
| Adenosine Receptor | Ki (nM) - Study 1 | Ki (nM) - Study 2 | KB (nM) |
| A2B | 24 | 35 | 28 |
| A1 | 1060 | 649.5 | 1609 |
| A2A | 510 | 4866 | 4270 |
Data sourced from a study on the modulation of the tumor microenvironment by this compound.[3][6]
Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial (Any Grade)
| Adverse Event | Percentage of Patients |
| Lymphocytopenia | 38.1% |
| Vomiting | 38.1% |
| Anorexia | 28.5% |
| Fatigue | 28.5% |
Data from a phase 1 dose-escalation trial in patients with metastatic non-small cell lung cancer.[7][8]
Experimental Protocols
Key Experiment: In Vitro cAMP Accumulation Assay
Objective: To determine the antagonistic activity of this compound on A2BR-mediated cyclic adenosine monophosphate (cAMP) production.
Methodology:
-
Cell Culture: Plate cells expressing A2BR in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an A2BR agonist (e.g., 10 µM 5'-N-ethylcarboxamidoadenosine - NECA) to the wells and incubate for an additional 15-30 minutes.[3][6]
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's protocol for the cAMP assay kit to measure the intracellular cAMP levels. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 and calculate the KB value.
Visualizations
Caption: Mechanism of action of this compound as an A2BR antagonist.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. Facebook [cancer.gov]
- 2. PBF 1129 - AdisInsight [adisinsight.springer.com]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: PBF-1129 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of PBF-1129, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human adenosine A2B receptor (A2BR), a G protein-coupled receptor (GPCR).[1] this compound acts as an antagonist, competing with the endogenous ligand adenosine to inhibit receptor activity.[2]
Q2: What is the known selectivity profile of this compound?
A2: this compound is a selective antagonist for the A2B receptor. It has been shown to have significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3).[3]
Q3: Has a comprehensive off-target screening (e.g., kinome scan) for this compound been publicly reported?
A3: As of the latest available information, a comprehensive public report of a broad off-target screening panel, such as a KINOMEscan, for this compound has not been identified. While its selectivity against other adenosine receptors is documented, its interaction with a wider range of kinases and other receptors is not detailed in the public domain.
Q4: What are the potential downstream signaling pathways affected by on-target A2BR antagonism?
A4: The A2B receptor primarily couples to Gs and Gq proteins.[4] Antagonism by this compound is expected to inhibit the activation of adenylyl cyclase (via Gs), leading to decreased intracellular cyclic AMP (cAMP) levels. It may also affect signaling pathways downstream of Gq, such as the phospholipase C (PLC) pathway.
Data Presentation
Table 1: On-Target and Adenosine Receptor Selectivity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| Human A2B Receptor | Radioligand Binding | Ki | 24 | |
| Human A2B Receptor | Radioligand Binding | Ki | 35 | |
| Human A2B Receptor | cAMP Accumulation | KB | 28 | |
| Other Human Adenosine Receptors (A1, A2A, A3) | Radioligand Binding | Ki | >500 |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. KB: Antagonist dissociation constant, a measure of functional antagonism.
Mandatory Visualization
Caption: A2B Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for Investigating this compound Off-Target Effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2B Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human A2B receptor.
Materials:
-
HEK293 cell membranes expressing the human A2B receptor.
-
[3H]-DPCPX (radioligand).
-
This compound.
-
Non-specific binding control (e.g., 100 µM NECA).
-
Assay Buffer: 10 mM HEPES/Tris (pH 7.0), 1 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
96-well filter plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [3H]-DPCPX (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-specific binding control, [3H]-DPCPX, and cell membranes.
-
Competition Binding: this compound dilution, [3H]-DPCPX, and cell membranes.
-
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (KB) of this compound at the A2B receptor.
Materials:
-
HEK293 cells expressing the human A2B receptor.
-
This compound.
-
A2BR agonist (e.g., NECA).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with serum-free medium or assay buffer.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for a further 15-30 minutes.
-
Add a fixed concentration of the A2BR agonist (e.g., NECA at its EC80) to all wells except the basal control.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50.
-
Calculate the KB value using the Schild equation or a similar method.
Troubleshooting Guides
Issue 1: High background in radioligand binding assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of radioligand to filter plate. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). | Reduced background signal and improved signal-to-noise ratio. |
| Insufficient washing. | Increase the number or volume of washes with ice-cold wash buffer. | More effective removal of unbound radioligand. |
| Radioligand sticking to tubes or tips. | Use low-protein-binding labware and pre-rinse tips with assay buffer. | Minimized loss of radioligand and more accurate concentrations. |
Issue 2: Low or no signal in cAMP accumulation assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low A2B receptor expression in cells. | Use a higher passage of cells or a cell line with confirmed high A2BR expression. | A more robust cAMP response to agonist stimulation. |
| Inactive agonist or antagonist. | Verify the integrity and concentration of the compounds. Use a fresh stock. | An observable and dose-dependent effect of the compounds. |
| Phosphodiesterase activity degrading cAMP. | Ensure the phosphodiesterase inhibitor (e.g., IBMX) is active and used at an optimal concentration. | Accumulation of intracellular cAMP to detectable levels. |
| Insufficient agonist stimulation. | Optimize the agonist concentration to be near its EC80 for antagonist assays. | A clear window to observe the inhibitory effect of the antagonist. |
Issue 3: Discrepancy between binding affinity (Ki) and functional potency (KB).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different assay conditions (buffer, temperature, etc.). | Harmonize the conditions between the binding and functional assays as much as possible. | A closer correlation between the Ki and KB values. |
| "Spare receptors" in the functional assay. | This is a biological phenomenon. The functional assay may be more sensitive. | Acknowledge the potential for receptor reserve in your cellular system. |
| Allosteric effects of the compound. | Conduct further mechanistic studies to investigate the binding mode. | A better understanding of the compound's mechanism of action. |
References
- 1. Pipeline - Palobiofarma [palobiofarma.com]
- 2. Facebook [cancer.gov]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBF-1129 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PBF-1129 in animal studies. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the in vivo delivery of this compound and offers potential solutions.
Issue 1: Suboptimal or Variable Drug Exposure After Oral Administration
Potential Cause:
-
Poor Solubility and Dissolution: this compound is known to have moderate solubility in organic solvents and likely exhibits poor aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1]
-
Inadequate Formulation: The vehicle used to suspend or dissolve this compound may not be optimal for in vivo delivery, leading to precipitation or poor absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Incorrect Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, affecting the amount of drug that reaches the stomach.
Troubleshooting Steps:
-
Optimize Formulation:
-
Vehicle Selection: Experiment with different biocompatible vehicles to improve solubility and stability. Common choices for poorly soluble compounds include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO in corn oil.
-
A solution containing a cyclodextrin, such as 10% DMSO in 90% (20% SBE-β-CD in saline).
-
-
Particle Size Reduction: Consider techniques like micronization or nanomilling to increase the surface area of this compound, which can enhance dissolution rates.
-
-
Refine Administration Protocol:
-
Ensure Proper Gavage Technique: Review and standardize the oral gavage procedure. Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid entry into the trachea. Observe the animal for any signs of distress during and after the procedure.
-
Fasting: Consider a brief fasting period for the animals before dosing to reduce variability in gastric contents, which can affect drug absorption.
-
-
Evaluate Pharmacokinetics:
-
Pilot PK Study: Conduct a small-scale pharmacokinetic (PK) study with different formulations to determine which provides the most consistent and optimal exposure (AUC, Cmax).
-
Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) injection, while noting the potential for different metabolic profiles.
-
Issue 2: Unexpected Toxicity or Adverse Events in Animals
Potential Cause:
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at higher concentrations or with repeated dosing.
-
Off-Target Effects: this compound may have off-target activities at the doses being administered.
-
Dose Miscalculation: Errors in dose calculation can lead to overdosing.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.
-
Dose De-escalation: If toxicity is observed, reduce the dose to a lower, previously tolerated level.
-
Review Literature: Consult published studies on this compound to ensure the doses being used are within the reported therapeutic range for animal models.
-
Clinical Observation: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo efficacy studies in mice?
A common starting dose for in vivo efficacy studies in mouse tumor models is in the range of 10-100 mg/kg, administered orally once daily.[2] However, the optimal dose can vary depending on the specific animal model, tumor type, and experimental endpoint. It is highly recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.
Q2: How should I prepare a this compound formulation for oral gavage?
Given that this compound has moderate solubility in organic solvents, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a suitable vehicle. A widely used vehicle for such compounds is a mixture containing a surfactant and a polymer to improve solubility and stability. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a good starting point. Always ensure the final solution is homogenous before administration.
Q3: What is the mechanism of action of this compound?
This compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[3] It functions by competing with adenosine for binding to A2BR, which is often overexpressed on cancer cells and various immune cells.[3] This inhibition blocks downstream signaling pathways that are involved in cancer cell proliferation, metastasis, and the suppression of anti-tumor immune responses.[3]
Q4: Are there any known stability issues with this compound?
This compound is generally stable under standard laboratory conditions. However, it may degrade under extreme pH or temperature conditions. It is recommended to store the compound as a solid at the recommended temperature and to prepare fresh formulations for animal studies.
Quantitative Data Summary
While specific preclinical pharmacokinetic data for this compound is often found in the supplementary materials of publications and may not be readily accessible, the following tables provide a template for organizing such data once obtained. The information below is based on general knowledge of preclinical studies and reported data from a Phase 1 clinical trial in humans, which can offer some context.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Example)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [4] |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [4] |
| Dog | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [4] |
Note: Specific values for preclinical animal models are stated to be available in the supplementary data of the cited publication but are not publicly accessible in the main text.[4]
Table 2: this compound Phase 1 Clinical Trial Data in NSCLC Patients
| Dose (mg, once daily) | Median Cmax (ng/mL) |
| 40 | 150 |
| 80 | Data not specified |
| 160 | Data not specified |
| 320 | 800 |
This data is from a Phase 1 dose-escalation trial in patients with metastatic non-small cell lung cancer.[2]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Prepare the vehicle solution. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the mixture in a separate sterile tube.
-
Dissolve this compound in DMSO. Add the calculated volume of DMSO to the this compound powder and vortex thoroughly until it is completely dissolved.
-
Add the remaining vehicle components. While vortexing, slowly add the PEG300, followed by the Tween-80, and finally the saline.
-
Ensure homogeneity. Continue to vortex the final suspension for several minutes to ensure it is uniform. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Store appropriately. Use the formulation immediately or store it at 4°C for a short period, protected from light. Before each use, bring the formulation to room temperature and vortex thoroughly.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Properly restrain the mouse to ensure its head and body are in a straight line. This facilitates the smooth passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you advance it down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Never apply force.
-
Administer the dose with a slow and steady depression of the syringe plunger.
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of immediate distress, such as labored breathing.
Visualizations
Adenosine A2B Receptor Signaling Pathway
Caption: Adenosine A2B Receptor (A2BR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vivo Study
Caption: A typical experimental workflow for an in vivo efficacy study of this compound in mice.
References
- 1. "Improving combination therapies: Targeting A2B adenosine receptor to m" by Jason V. Evans, Shankar Suman et al. [knowledgeconnection.mainehealth.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBF-1129 Combination Therapy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PBF-1129 in combination therapy experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by binding to A2B receptors on various immune cells. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and promoting anti-tumor immunity.[2] Additionally, blocking A2BR on cancer cells can inhibit downstream oncogenic pathways, leading to reduced cell proliferation and metastasis.
Q2: What are the common combination strategies for this compound?
A2: Preclinical and clinical studies suggest that this compound is a promising candidate for combination therapies, particularly with immune checkpoint inhibitors such as anti-PD-1 antibodies.[2][3] The rationale for this combination is that by blocking the adenosine-mediated immunosuppression with this compound, the efficacy of immune checkpoint inhibitors can be enhanced. Combination with EGFR-targeted therapies in non-small cell lung cancer (NSCLC) has also been explored in preclinical models.[4]
Q3: What are some potential challenges when working with this compound in vitro?
A3: Like many small molecule inhibitors, challenges with this compound in in vitro experiments can arise from issues with solubility and stability. This compound is soluble in DMSO but has moderate solubility in aqueous solutions.[5] It is also stable under standard laboratory conditions but may degrade at extreme pH or temperatures. To ensure accurate and reproducible results, it is crucial to prepare fresh stock solutions and minimize the final DMSO concentration in cell culture media (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[6][7]
Q4: How can I troubleshoot unexpected results in my cell viability assays with this compound?
A4: Unexpected results in cell viability assays can stem from several factors. If you observe lower-than-expected efficacy, it could be due to compound precipitation or degradation. Ensure proper dissolution of this compound and consider performing a dose-response curve to determine the optimal concentration for your cell line. If you observe excessive cytotoxicity, it may be due to high concentrations of this compound or the solvent (e.g., DMSO). It is also important to consider that some assay reagents, like MTT, can be affected by the metabolic state of the cells, which might be altered by this compound treatment.[2] Using a different type of viability assay, such as a luminescence-based assay (e.g., CellTiter-Glo), may provide more reliable results.[8]
Q5: What should I consider when designing in vivo studies with this compound?
A5: For in vivo studies, proper formulation and dosing are critical. This compound is orally bioavailable.[1] Preclinical studies in mouse models have used doses around 100 mg/kg.[9] When combining with other agents, such as anti-PD-1 antibodies, it is important to optimize the dosing schedule and administration route for both agents to achieve maximal synergistic effects. Close monitoring of animal weight and overall health is essential to assess for any potential toxicity of the combination therapy.
Data Presentation
Preclinical In Vivo Combination Therapy Data
| Model | Combination Therapy | Outcome | Reference |
| Lewis Lung Carcinoma | This compound + anti-PD-1 | The combination treatment provided a survival benefit superior to either single agent. The hazard ratio for anti-PD-1 vs. combination was 11.74 (95% CI = 3.35 to 41.13, P < .001). The combination also led to decreased immunosuppression in the tumor microenvironment. | [9] |
| EGFR-mutant NSCLC | This compound + Erlotinib (B232) | In a mouse model of EGFR-mutant lung cancer, the combination of this compound and erlotinib resulted in delayed tumor recurrence compared to erlotinib treatment alone. | [4] |
Experimental Protocols
Cell Viability Assay (Luminescence-Based)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines using a luminescence-based assay such as CellTiter-Glo®.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (if applicable)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Add the desired concentrations of this compound, the combination drug, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Western Blot for A2B Receptor Signaling
This protocol outlines a general procedure for analyzing the phosphorylation of downstream targets of the A2B receptor, such as CREB and ERK, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Adenosine or a stable analog (e.g., NECA) to stimulate the A2B receptor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for a predetermined time (e.g., 1-24 hours) before stimulating with an A2B receptor agonist (e.g., NECA) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: this compound combination therapy experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. thno.org [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy this compound (EVT-278912) [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
PBF-1129 Technical Support Center: Optimizing Dose-Response Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using PBF-1129, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a competitive antagonist of the adenosine A2B receptor (A2BR or ADORA2B).[1] In the tumor microenvironment, high levels of adenosine suppress the immune response by activating A2B receptors on various immune cells. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and inhibiting cancer cell proliferation and metastasis.[1]
Q2: What are the key in vitro potency values for this compound?
A2: this compound demonstrates high potency and selectivity for the human A2B receptor. Key in vitro parameters are summarized in the table below.
Q3: In which cell lines can I test the activity of this compound?
A3: The choice of cell line will depend on your specific research question. This compound has been shown to be effective in preclinical models of lung, melanoma, colon, and breast cancer.[2] Cell lines with confirmed A2B receptor expression would be suitable. Examples from literature include Lewis lung carcinoma and HCC4006 cells. It is recommended to verify A2B receptor expression in your chosen cell line by RT-PCR, western blot, or a functional assay.
Q4: How should I prepare this compound for in vitro experiments?
A4: As a xanthine-based compound, this compound is likely to have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What is the recommended starting dose for in vivo studies?
A5: In a phase 1 clinical trial in patients with non-small cell lung cancer, this compound was administered orally at doses ranging from 40 mg to 320 mg once daily.[3] The recommended phase 2 dose was determined to be 320 mg daily.[3] For preclinical animal studies, dose selection should be based on in vitro potency, pharmacokinetic data, and literature on similar compounds.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Notes |
| Ki (A2B Receptor) | 24 nM | Radioligand Binding Assay | Inhibition constant, a measure of binding affinity.[4] |
| 35 nM | Radioligand Binding Assay | Second independent determination of the inhibition constant.[4] | |
| KB (A2B Receptor) | 28 nM | cAMP Functional Assay | Equilibrium dissociation constant for a competitive antagonist.[4] |
| IC90 (A2B Receptor) | 596 nM | Not Specified | Concentration for 90% inhibition. |
| Selectivity | > 500 nM | Radioligand Binding Assay | Ki values for other adenosine receptors (A1, A2A, A3).[4] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound Potency Determination
This protocol is adapted from standard methods for assessing A2B receptor antagonism.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human A2B receptor in appropriate media.
-
Seed the cells into 96-well plates at a density of 10,000 cells per well and incubate overnight.
2. Assay Procedure:
-
Wash the cells three times with 200 µL of assay medium (e.g., EMEM-F12 with 25 mM HEPES, pH 7.4).
-
Pre-incubate the cells with assay medium containing a phosphodiesterase inhibitor (e.g., 30 µM rolipram) and varying concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the cells with an A2B receptor agonist (e.g., 10 µM NECA) for 15 minutes at 37°C.
3. cAMP Measurement:
-
Terminate the reaction by adding the lysis buffer provided in a commercial cAMP enzyme immunoassay kit.
-
Follow the manufacturer's instructions to measure intracellular cAMP levels, typically by reading absorbance at 450 nm.
4. Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which can then be used to determine the KB value using the Cheng-Prusoff equation.
Protocol 2: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human A2B receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.[5]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[5]
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 5-50 µg of protein per well), a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [³H]-DPCPX), and a range of concentrations of this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known A2B receptor antagonist.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.[5]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Troubleshooting Guides
Issue 1: High variability in dose-response data.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Avoid using the outer wells of the microplate, or fill them with media to maintain humidity.
-
Issue 2: No or weak antagonist effect of this compound.
-
Possible Cause: Low A2B receptor expression in the chosen cell line, degradation of this compound, or suboptimal agonist concentration.
-
Troubleshooting Steps:
-
Confirm A2B receptor expression and functionality in your cell line.
-
Prepare fresh this compound stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Optimize the concentration of the A2B receptor agonist to elicit a submaximal response, allowing for a clear window to observe antagonism.
-
Issue 3: this compound precipitation in the assay medium.
-
Possible Cause: Poor solubility of this compound at the tested concentrations.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Prepare dilutions of this compound in the assay medium immediately before use.
-
Visually inspect the wells for any signs of precipitation before and after the incubation period.
-
Mandatory Visualizations
Caption: this compound blocks adenosine-mediated immunosuppression.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. Facebook [cancer.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Overcoming PBF-1129 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the A2B receptor antagonist, PBF-1129.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment (TME), high levels of extracellular adenosine contribute to an immunosuppressive milieu. This compound works by competitively binding to A2BR on various immune and cancer cells, thereby blocking the downstream signaling initiated by adenosine.[1] This action helps to restore anti-tumor immunity by preventing T-cell exhaustion and enhancing the function of other immune cells.
Q2: What are the expected effects of this compound on the tumor microenvironment?
This compound is expected to reverse adenosine-mediated immunosuppression. Key effects observed in preclinical and clinical studies include:
-
Reduced expression of immune checkpoints: Post-treatment reductions in programmed cell death protein 1 (PD-1) on CD8+ and CD4+ T cells have been observed.[2][3]
-
Modulation of adenosine-generating enzymes: this compound treatment has been associated with reduced expression of CD39 and CD73, enzymes responsible for the production of extracellular adenosine.
-
Decreased myeloid-derived suppressor cells (MDSCs): A reduction in MDSCs, a type of immunosuppressive cell, has been linked to better outcomes.[2][3]
-
Alleviation of metabolic stress: A2BR inhibition can make the tumor microenvironment less metabolically stressful (e.g., less acidic and hypoxic).
Q3: What is the rationale for combining this compound with other therapies, such as immune checkpoint inhibitors?
The adenosine pathway is considered a critical immunometabolic checkpoint that contributes to resistance to other immunotherapies.[2][4] By blocking the immunosuppressive effects of adenosine, this compound can potentially re-sensitize tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies, especially in patients who have developed resistance.[4] The combination is intended to tackle two distinct immunosuppressive mechanisms simultaneously.
Troubleshooting Guide: Investigating this compound Resistance
This guide addresses potential scenarios where this compound may appear to have diminished efficacy and provides a framework for investigating potential resistance mechanisms.
Scenario 1: Reduced or loss of this compound efficacy in in-vitro/in-vivo models.
-
Potential Cause 1: Suboptimal Drug Concentration or Exposure.
-
Troubleshooting Steps:
-
Verify the concentration and stability of this compound in your experimental setup.
-
In animal models, perform pharmacokinetic analysis to ensure adequate drug exposure is achieved and maintained. The recommended phase 2 dose in a clinical trial maintained plasma concentrations above the IC90 of A2BR at 320 mg for 24 hours.[3]
-
-
-
Potential Cause 2: Upregulation of Alternative Adenosine Receptors.
-
Hypothesis: Cancer cells may compensate for A2BR blockade by upregulating other adenosine receptors, such as the A2A receptor (A2AR), which also has immunosuppressive functions.
-
Experimental Validation:
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess the mRNA levels of all four adenosine receptors (ADORA1, ADORA2A, ADORA2B, ADORA3) in treated versus untreated cells/tumors.
-
Protein Expression Analysis: Use flow cytometry or western blotting to quantify the protein levels of the adenosine receptors on the cell surface.
-
-
Potential Solution: If upregulation of A2AR is confirmed, consider combination therapy with a dual A2A/A2B receptor antagonist or a combination of selective antagonists.
-
-
Potential Cause 3: Increased Extracellular Adenosine Production.
-
Hypothesis: The tumor microenvironment might adapt by increasing the production of adenosine, thereby outcompeting this compound for binding to A2BR. This could be due to increased expression or activity of the ectonucleotidases CD39 and CD73.
-
Experimental Validation:
-
Measure Adenosine Levels: Use HPLC or mass spectrometry to quantify extracellular adenosine concentrations in cell culture supernatants or tumor interstitial fluid.
-
Assess Ectonucleotidase Activity: Perform enzymatic assays to measure the activity of CD39 and CD73 in your models.
-
Expression Analysis: Quantify CD39 and CD73 expression at the mRNA and protein level.
-
-
Potential Solution: If adenosine production is elevated, consider combining this compound with a CD73 inhibitor to block the source of adenosine.
-
-
Potential Cause 4: Alterations in the A2B Receptor (ADORA2B Gene).
-
Hypothesis: Mutations or polymorphisms in the ADORA2B gene could potentially alter the binding affinity of this compound or impact receptor signaling.
-
Experimental Validation:
-
Gene Sequencing: Sequence the ADORA2B gene in resistant cell lines or tumors to identify any potential mutations.
-
Functional Assays: If mutations are found, perform in-vitro assays (e.g., cAMP accumulation assays) to assess the functional consequences on receptor signaling and this compound binding.
-
-
Potential Solution: If a resistance-conferring mutation is identified, alternative therapeutic strategies targeting downstream signaling pathways may be necessary.
-
Scenario 2: Lack of synergistic effect when combining this compound with immune checkpoint inhibitors.
-
Potential Cause: Dominant Non-Adenosinergic Immunosuppressive Mechanisms.
-
Hypothesis: The tumor may rely on other potent immunosuppressive pathways that are not addressed by either this compound or the checkpoint inhibitor.
-
Experimental Validation:
-
Comprehensive Immune Profiling: Use high-parameter flow cytometry or single-cell RNA sequencing to characterize the immune cell infiltrate and identify other potential immunosuppressive cell types (e.g., regulatory T cells, tumor-associated macrophages) and checkpoints (e.g., LAG-3, TIM-3).
-
Cytokine/Chemokine Analysis: Profile the cytokine and chemokine landscape within the TME to identify other immunosuppressive factors.
-
-
Potential Solution: Based on the identified mechanisms, consider adding a third agent to the combination therapy to target the newly identified resistance pathway.
-
Data Summary
Table 1: Clinical Trial Data for this compound in Metastatic Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Value | Reference |
| Clinical Trial | NCT03274479 | [3] |
| Patient Population | Advanced/metastatic NSCLC, progressed on standard therapies | [3] |
| Doses Tested | 40-320 mg once daily | [3] |
| Recommended Phase 2 Dose | 320 mg | [3] |
| Best Response | Stable Disease in 3 out of 21 patients | [3] |
| Most Frequent Adverse Events | Lymphocytopenia, vomiting, anorexia, fatigue | [3] |
Table 2: Preclinical In Vivo Efficacy of A2B Receptor Antagonists
| Compound | Model | Dose | Key Finding | Reference |
| PSB-1115 | Mouse Melanoma | Not specified | Delayed tumor growth and enhanced the anti-tumor activity of dacarbazine. | |
| MRS-1754 | Mouse Bladder & Breast Cancer | Not specified | Inhibited tumor growth. | |
| ZM241385 | Mouse Melanoma | Not specified | Showed marked tumor growth inhibition as a monotherapy and in combination with anti-CTLA4. | [5] |
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for investigating this compound resistance.
Caption: The adenosine signaling pathway in the tumor microenvironment.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Frontiers | Landscape of adenosine pathway and immune checkpoint dual blockade in NSCLC: progress in basic research and clinical application [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. benchchem.com [benchchem.com]
PBF-1129 toxicity and side effects in animal models
PBF-1129 Preclinical Technical Support Center
Disclaimer: Publicly available, detailed preclinical toxicity studies for this compound in animal models are limited. The following information is based on published efficacy studies in animals and safety data from a Phase I clinical trial in humans (NCT03274479). This guide is intended to support researchers by providing a framework for potential issues and experimental design based on the available data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable antagonist of the adenosine (B11128) A2B receptor (A2BR).[1] In the tumor microenvironment, adenosine is often overproduced and signals through A2BR on immune and cancer cells, leading to immunosuppression and tumor growth.[1] this compound blocks this signaling, which can inhibit tumor cell proliferation, reduce metastasis, and activate anti-tumor immune responses.[1][2]
Q2: What are the known side effects of this compound from clinical trials?
In a Phase 1 clinical trial involving patients with non-small cell lung cancer (NSCLC), this compound was generally well-tolerated with no dose-limiting toxicities observed.[2][3][4] The most common treatment-related adverse events are detailed in the table below.
Q3: Have there been any specific toxicities reported in animal models?
The available literature focuses primarily on the anti-tumor efficacy of this compound in animal models rather than specific toxicology studies.[4][5] While detailed public reports on animal toxicity are scarce, the successful progression to Phase I clinical trials suggests an acceptable safety profile in preclinical models. Researchers should still conduct independent toxicity assessments.
Q4: this compound modulates the immune system. What should I be looking for in my animal models?
Given that this compound is an immune-modulating agent, you should monitor for changes in immune cell populations. The Phase I clinical trial reported lymphocytopenia as a common adverse event.[6][7] It is advisable to perform complete blood counts (CBC) with differentials and consider immunophenotyping of tissues (e.g., spleen, tumor microenvironment) to monitor for changes in lymphocyte, myeloid, and other immune cell subsets.
Troubleshooting Guide
Issue 1: Unexpected weight loss or signs of distress in animals treated with this compound.
-
Potential Cause: While not detailed in public animal studies, gastrointestinal effects (anorexia, vomiting) were noted in humans.[6][7] This could translate to reduced food intake and weight loss in animals.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check your calculations for dose administration. Ensure the formulation is homogenous and stable.
-
Monitor Food/Water Intake: Quantify daily food and water consumption to determine if anorexia is present.
-
Clinical Observations: Perform daily health checks using a standardized scoring system (e.g., body condition score, posture, activity level).
-
Dose De-escalation: If adverse effects are consistent, consider performing a dose-range-finding study to establish the Maximum Tolerated Dose (MTD) in your specific animal model and strain.
-
Histopathology: At the study endpoint, perform a full necropsy and histopathological analysis of major organs (liver, kidney, spleen, GI tract) to identify any potential organ-level toxicity.
-
Issue 2: Inconsistent anti-tumor efficacy in mouse models.
-
Potential Cause: The efficacy of this compound is tied to the presence of an adenosine-rich, immunosuppressive tumor microenvironment.[1] Efficacy may vary between different tumor models.
-
Troubleshooting Steps:
-
Characterize Tumor Model: Confirm that your chosen cancer model (e.g., cell line) expresses A2BR and establishes a microenvironment with known immunosuppressive features.
-
Verify Drug Exposure: If possible, perform pharmacokinetic (PK) analysis to ensure that this compound is achieving sufficient plasma concentrations to inhibit the A2B receptor. The recommended Phase 2 dose in humans (320 mg) maintained plasma concentrations above the IC90 for 24 hours.[6][7]
-
Immune Competency: Ensure you are using immunocompetent animal models (e.g., syngeneic models) as the drug's mechanism relies heavily on reactivating the host immune system.
-
Combination Therapy: Studies show this compound has enhanced efficacy when combined with other immunotherapies, such as anti-PD-1 antibodies.[5][8] Consider evaluating this compound as part of a combination regimen.
-
Data Presentation: Summary of Clinical Adverse Events
The following table summarizes treatment-related adverse events (TRAEs) of any grade reported in the Phase 1 clinical trial of this compound in patients with metastatic NSCLC. This data can help guide monitoring parameters in preclinical studies.
Table 1: Treatment-Related Adverse Events in Humans (All Grades) [6][7]
| Adverse Event | Frequency (%) | Number of Patients (N=21) |
| Lymphocytopenia | 38.1% | 8 |
| Vomiting | 38.1% | 8 |
| Anorexia | 28.5% | 6 |
| Fatigue | 28.5% | 6 |
Note: Grade ≥ 3 TRAEs were reported as uncommon.[6][9]
Experimental Protocols
Protocol 1: Generalized Acute Toxicity Assessment in Rodents
This is a template protocol for establishing a basic safety profile.
-
Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., corn oil, 0.5% methylcellulose).
-
Groups 2-5: this compound at escalating doses (e.g., 10, 50, 200, 1000 mg/kg). Doses should be selected based on preliminary range-finding studies.
-
-
Administration: Administer a single dose of the vehicle or this compound via the intended clinical route (oral gavage for this compound).
-
Observation Period:
-
Monitor animals continuously for the first 4 hours post-administration for immediate signs of toxicity (e.g., seizures, lethargy, altered respiration).
-
Thereafter, conduct daily observations for 14 days.
-
-
Data Collection:
-
Record mortality daily.
-
Record body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.
-
Perform detailed clinical observations daily.
-
-
Terminal Procedures (Day 14):
-
Collect blood for hematology (CBC) and clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).
-
Perform a gross necropsy, examining all major organs.
-
Collect and weigh key organs (liver, kidneys, spleen, heart, brain).
-
Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.
-
Protocol 2: Efficacy Assessment in a Syngeneic Tumor Model
This protocol is based on methodologies implied in the published literature.[5]
-
Animal Model: Use an appropriate immunocompetent mouse strain (e.g., C57BL/6) for your syngeneic tumor cell line (e.g., Lewis Lung Carcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Group Allocation (n=10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound (dose selected based on MTD studies)
-
Group 3: Anti-PD-1 antibody (isotype control for G4)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Treatment: Administer this compound daily via oral gavage and the anti-PD-1 antibody intraperitoneally twice a week.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weights 2-3 times per week.
-
Monitor animal health daily.
-
-
Endpoints:
-
Primary: Tumor growth delay or regression. Endpoint reached when tumors exceed a predetermined size (e.g., 1500 mm³) or at a fixed time point.
-
Secondary: Survival analysis.
-
Mechanistic: At the study endpoint, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in T cells, myeloid-derived suppressor cells (MDSCs), and dendritic cells (DCs).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks adenosine from binding to the A2B receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a syngeneic mouse tumor model.
References
- 1. Facebook [cancer.gov]
- 2. "Improving combination therapies: Targeting A2B adenosine receptor to m" by Jason V. Evans, Shankar Suman et al. [knowledgeconnection.mainehealth.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
PBF-1129: A Comparative Guide to a Novel A2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PBF-1129, a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), with other notable A2BAR antagonists. The information is compiled from preclinical and clinical research to assist in evaluating its therapeutic potential and to provide detailed experimental context.
Executive Summary
This compound is an orally bioavailable small molecule that has demonstrated significant potential in oncology by modulating the tumor microenvironment.[1] High concentrations of adenosine within tumors suppress the immune response, and by blocking the A2B receptor, this compound can reverse this immunosuppression and inhibit tumor growth.[1] Preclinical studies have shown its efficacy in various cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][3] A phase I clinical trial in patients with non-small cell lung cancer (NSCLC) has established its safety and tolerability.[2][4] This guide will compare the available data for this compound with other key A2B receptor antagonists, namely PSB-603 and the dual A2A/A2B antagonist ZM241385, to highlight its pharmacological profile.
Data Presentation
Table 1: In Vitro Potency and Selectivity of A2B Receptor Antagonists
| Compound | Target | Assay Type | Ki (nM) | KB (nM) | Selectivity | Reference |
| This compound | Human A2B Receptor | Radioligand Binding | 24 and 35 (in 2 different assays) | - | >500 nM against other adenosine receptors | [2] |
| This compound | Human A2B Receptor | cAMP Accumulation | - | 28 | Good selectivity against other adenosine receptors | [2] |
| PSB-603 | Human A2B Receptor | Not Specified | Not Specified | Not Specified | High selectivity | [2][5] |
| ZM241385 | Human A2A/A2B Receptor | Not Specified | Not Specified | Not Specified | Dual antagonist | [2][6] |
Table 2: Preclinical In Vivo Efficacy of A2B Receptor Antagonists
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Lewis Lung Carcinoma | Decreased tumor growth and metastasis. Enhanced efficacy of anti-PD-1 therapy. | [2] |
| This compound | Colon Carcinoma (CT26) | Reversed acidosis, improved oxygenation, and decreased inorganic phosphate (B84403) levels in the tumor microenvironment. | [2] |
| PSB-603 | Lung Adenocarcinoma (EGFRL858R transgenic mice) | Delayed tumor recurrence and decreased lung tumor burden in combination with erlotinib. | [2] |
| ZM241385 | Melanoma (B16F10) | Showed marked tumor growth inhibition as a monotherapy and in combination with an anti-CTLA4 mAb. | [6] |
Signaling Pathways and Experimental Workflows
The A2B adenosine receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine, which is often abundant in the tumor microenvironment, triggers downstream signaling cascades that can promote tumor growth, angiogenesis, and immunosuppression. This compound acts by competitively inhibiting the binding of adenosine to the A2B receptor.
Caption: A2B Receptor Signaling Pathway and Inhibition by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of A2B receptor antagonists in a preclinical cancer model.
Caption: In Vivo Efficacy Evaluation Workflow for A2B Antagonists.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is used to determine the functional antagonism of A2B receptor activation.
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human A2B receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and grown to near confluence.
-
The culture medium is replaced with serum-free DMEM and cells are incubated for 30 minutes.
-
Cells are pre-incubated with various concentrations of this compound or other antagonists for 20 minutes.
-
The cells are then stimulated with an A2B receptor agonist (e.g., 10 µM 5'-N-ethylcarboxamidoadenosine, NECA) for 15 minutes at 37°C.
-
The reaction is stopped by adding lysis buffer.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
3. Data Analysis:
-
The concentration-response curves for the antagonist are generated, and the KB value is calculated using the Cheng-Prusoff equation.[2]
In Vivo Tumor Models
These experiments assess the anti-tumor efficacy of A2B receptor antagonists in a living organism.
1. Animal Models:
-
Syngeneic mouse models, such as C57BL/6 mice for Lewis lung carcinoma or BALB/c mice for CT26 colon carcinoma, are commonly used.[2]
2. Tumor Inoculation:
-
A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.
3. Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., daily).[2]
-
For combination studies, an immune checkpoint inhibitor like an anti-PD-1 antibody is administered intraperitoneally.[2]
-
The control group receives a vehicle.
4. Efficacy Evaluation:
-
Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.
-
Survival of the mice is recorded.
-
At the end of the study, tumors and other organs may be harvested for further analysis, such as flow cytometry of immune cell infiltrates or assessment of metastasis.[2]
5. Statistical Analysis:
-
Differences in tumor growth and survival between treatment groups are analyzed using appropriate statistical methods, such as ANOVA and log-rank tests, respectively.[2]
Conclusion
This compound is a promising A2B receptor antagonist with a strong preclinical rationale for its use in cancer immunotherapy. Its high potency and selectivity, coupled with oral bioavailability, make it a compelling candidate for further clinical development. The available data suggests that this compound can effectively modulate the immunosuppressive tumor microenvironment, leading to reduced tumor growth and enhanced efficacy of other immunotherapies. Direct comparative studies with other A2B antagonists are still limited, but the existing evidence positions this compound as a leading contender in this class of therapeutic agents. Further research, including ongoing and future clinical trials, will be crucial in fully defining its clinical utility.
References
- 1. Facebook [cancer.gov]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PBF 1129 - AdisInsight [adisinsight.springer.com]
A Comparative Guide: PBF-1129 and A2A Receptor Antagonists in Immuno-Oncology
In the rapidly evolving landscape of cancer immunotherapy, the adenosine (B11128) pathway has emerged as a critical regulator of tumor-induced immunosuppression. Extracellular adenosine, abundant in the tumor microenvironment, signals through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, have garnered significant attention as therapeutic targets. This guide provides a detailed comparison of PBF-1129, a selective antagonist of the A2B receptor, with the broader class of A2A receptor inhibitors, offering insights for researchers, scientists, and drug development professionals.
While both this compound and A2A receptor antagonists aim to counteract adenosine-mediated immune suppression, they do so by targeting distinct receptor subtypes with different expression patterns and signaling properties. This fundamental difference forms the basis of this comparative analysis.
Performance and Efficacy: A Tale of Two Receptors
This compound is an orally bioavailable antagonist of the adenosine A2B receptor (A2BR) with potential immunomodulating and antineoplastic activities.[1][2] In the tumor microenvironment, high concentrations of adenosine activate A2BR on various immune cells, including dendritic cells, macrophages, and lymphocytes, leading to a suppressed immune response.[2] this compound competitively binds to A2BR, blocking adenosine signaling and thereby aiming to restore anti-tumor immunity.[2] Preclinical studies have shown that A2BR blockade with this compound can decrease tumor growth and metastasis.[3] In a phase I clinical trial in patients with non-small cell lung cancer (NSCLC), this compound was found to be safe and well-tolerated, with evidence of immune modulation.[4]
A2A receptor (A2AR) antagonists, on the other hand, target the high-affinity adenosine receptor predominantly expressed on T-cells and natural killer (NK) cells.[5] Activation of A2AR by adenosine directly impairs the activity of these key anti-tumor immune cells.[5] Several A2AR antagonists have been investigated in clinical trials for cancer treatment, showing modest single-agent activity but enhanced potential when combined with immune checkpoint inhibitors.[1][6] The rationale for targeting A2AR is to directly unleash the cytotoxic potential of T cells and NK cells within the tumor.
The choice between targeting A2B versus A2A, or potentially both, hinges on the specific characteristics of the tumor microenvironment. A2AR is a high-affinity receptor, making it sensitive to lower concentrations of adenosine, while the low-affinity A2BR is primarily activated in the highly adenosine-rich environment characteristic of many solid tumors.[7][8] This suggests that A2BR antagonism with this compound may be particularly effective in tumors with high adenosine levels. Furthermore, the development of dual A2A/A2B receptor antagonists, such as etrumadenant (AB928) and M1069, underscores the potential benefit of simultaneously blocking both pathways to achieve a more comprehensive reversal of adenosine-mediated immunosuppression.[1][5][7][9][10]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for the A2B receptor and a selection of A2A receptor antagonists for their target. It is important to note that these values are from different studies and direct comparison should be made with caution.
Table 1: Binding Affinity of this compound
| Compound | Target Receptor | Species | Assay Type | Kᵢ (nM) | Reference(s) |
| This compound | Adenosine A2B | Human | Radioligand Binding | 24, 35 | [3][11] |
| This compound | Other Adenosine Receptors (A1, A2A, A3) | Human | Radioligand Binding | >500 | [3][11] |
Table 2: Binding Affinities of Selected A2A Receptor Antagonists
| Compound | Target Receptor | Species | Assay Type | Kᵢ (nM) | Reference(s) |
| Istradefylline | Adenosine A2A | Human | Radioligand Binding | 2.2 | |
| Istradefylline | Adenosine A1 | Human | Radioligand Binding | 150 | |
| Preladenant | Adenosine A2A | Human | Radioligand Binding | 1.1 | [5] |
| Tozadenant | Adenosine A2A | Human | Radioligand Binding | 2.5 | [12] |
| ZM241385 | Adenosine A2A | Rat | Radioligand Binding | 0.5 | [13] |
| CGS21680 (agonist) | Adenosine A2A | Rat | Radioligand Binding | 15 | [13] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize A2B and A2A receptor antagonists are provided below.
Radioligand Binding Assay for A2B Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound like this compound for the human A2B adenosine receptor.
Materials:
-
Membrane Preparations: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK293-A2B).
-
Radioligand: A suitable high-affinity radioligand for the A2B receptor (e.g., [³H]-PSB-603).
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA) or a known A2B antagonist.
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI), and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the A2B receptor-expressing cell membranes on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of radioligand, 50 µL of serially diluted test compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14][15][16][17]
-
cAMP Accumulation Assay for A2A and A2B Receptor Antagonists
This functional assay measures the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production, a downstream signaling event of both A2A and A2B receptor activation.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human A2A or A2B receptor (e.g., HEK293-A2A or HEK293-A2B).
-
Agonist: A known A2A or A2B receptor agonist (e.g., CGS21680 for A2A, NECA for A2B).
-
Antagonist: The test compound (e.g., this compound or an A2A antagonist).
-
Stimulation Buffer: A buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight to allow for adherence.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist in stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells containing the antagonist and to control wells (agonist only). Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the buffer and lysing the cells with the provided lysis buffer.
-
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and reading the signal on a compatible plate reader.
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the A2B and A2A receptors and a typical experimental workflow for comparing their antagonists.
Caption: A2B Receptor Signaling Pathway.
Caption: A2A Receptor Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment | CoLab [colab.ws]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. | BioWorld [bioworld.com]
- 13. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. innoprot.com [innoprot.com]
Validating PBF-1129 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of PBF-1129, a selective antagonist of the adenosine (B11128) A2B receptor (A2BAR). This compound is currently in clinical development for non-small cell lung cancer (NSCLC) and works by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[1][2] Objective comparison with other A2BAR antagonists is crucial for contextualizing preclinical data and designing robust in vivo studies.
Introduction to this compound and its Target
This compound is an orally bioavailable small molecule that competitively inhibits the A2B adenosine receptor. The A2BAR is a G protein-coupled receptor that is typically activated by high concentrations of adenosine, a situation that arises in the tumor microenvironment due to metabolic stress and hypoxia.[1] Activation of A2BAR on immune cells, such as dendritic cells and macrophages, leads to immunosuppression, hindering the body's anti-tumor response.[1] By blocking this interaction, this compound aims to restore anti-tumor immunity.[3][4]
Below is a diagram illustrating the signaling pathway of the A2B receptor and the mechanism of action of this compound.
Caption: this compound blocks adenosine binding to the A2B receptor on immune cells.
Comparison of this compound with Alternative A2BAR Antagonists
Several other A2BAR antagonists have been characterized in preclinical in vivo models. A direct comparison of their target engagement and efficacy can inform the selection of appropriate tool compounds and the interpretation of experimental results.
| Compound | Description | Key In Vivo Models |
| This compound | Oral, selective A2BAR antagonist. | Syngeneic mouse cancer models (lung, melanoma, colon, breast).[4][5] |
| PSB-1115 | A widely studied A2B receptor antagonist. | Mouse models of inflammatory pain and edema.[1] |
| ZM241385 | Dual A2A/A2B receptor antagonist. | Rat model of myocardial ischemia and mouse melanoma model.[1][6] |
| MRS1754 | Selective A2BAR antagonist. | Rat model of diabetic glomerulopathy.[7] |
Quantitative Data on In Vivo Target Engagement and Efficacy
The following table summarizes quantitative data from in vivo studies of this compound and alternative A2BAR antagonists. Direct comparison is challenging due to the different models and endpoints used.
| Compound | Animal Model | Dose | Key Finding |
| This compound | Lewis Lung Carcinoma Mouse Model | Not specified | Combination with anti-PD-1 significantly decreased tumor growth (HR=11.74).[4][5] |
| This compound | NSCLC Patients (Phase I) | 80 mg | Confirmed full A2BAR target engagement via pharmacokinetic studies.[5] |
| PSB-1115 | Mouse Inflammatory Pain Model | 3 mg/kg | Demonstrated a dose-dependent analgesic effect.[1] |
| ZM241385 | Rat Myocardial Ischemia Model | 1.5 mg/kg | Blocked the cardioprotective effects of adenosine agonist pretreatment.[1][6] |
| MRS1754 | Diabetic Rat Model | 0.2 and 1.0 mg/kg | Blocked the glomerular increase in VEGF expression.[7] |
Experimental Protocols for In Vivo Target Engagement
Validating target engagement in vivo can be achieved through a combination of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Syngeneic Mouse Cancer Model for Efficacy and PD
This model is suitable for evaluating the anti-tumor efficacy and immunomodulatory effects of A2BAR antagonists like this compound.
-
Animals: C57BL/6 or BALB/c mice (depending on the syngeneic cell line).
-
Tumor Cell Implantation: Subcutaneous injection of a relevant cancer cell line (e.g., Lewis Lung Carcinoma, B16-F10 melanoma).
-
Drug Administration: Once tumors are established, administer this compound or a comparator compound orally at the desired dose and schedule.
-
Efficacy Readouts: Monitor tumor growth over time using calipers. Survival can also be an endpoint.
-
Pharmacodynamic Readouts:
-
Flow Cytometry: At the end of the study, isolate tumors and spleens to analyze immune cell populations. Measure the expression of CD39 and CD73 on immune cells, as this compound has been shown to reduce their expression.[3][5]
-
Immunohistochemistry: Analyze tumor sections for infiltration of CD8+ T cells and other immune cells.
-
Metabolic Profiling: Employ techniques like electron paramagnetic resonance to assess changes in the tumor microenvironment's metabolic parameters (e.g., pH, pO2).[4][8]
-
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
This is a classic model to assess the anti-inflammatory effects of A2BAR antagonists.
-
Animals: Male Wistar rats or mice.
-
Procedure:
-
Administer the A2BAR antagonist (e.g., PSB-1115) or vehicle.
-
After a set pre-treatment time, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure paw volume at various time points post-carrageenan injection using a plethysmometer.
-
-
Readout: A reduction in paw edema in the drug-treated group compared to the vehicle group indicates anti-inflammatory activity.[1]
The following diagram illustrates a general experimental workflow for validating in vivo target engagement.
Caption: A general workflow for in vivo validation of A2BAR antagonists.
Conclusion
Validating the in vivo target engagement of this compound requires a multi-faceted approach that combines pharmacokinetic analysis, pharmacodynamic readouts in relevant tissues, and robust efficacy studies. By comparing the performance of this compound with other A2BAR antagonists such as PSB-1115 and ZM241385 in well-defined preclinical models, researchers can gain a clearer understanding of its therapeutic potential and mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting these essential in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. synabs.be [synabs.be]
- 3. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The A2a/A2b receptor antagonist ZM-241385 blocks the cardioprotective effect of adenosine agonist pretreatment in in vivo rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
PBF-1129: A Novel Adenosine Receptor Antagonist Compared to Standard Chemotherapy in Non-Small Cell Lung Cancer
For Immediate Release
In the evolving landscape of oncology, particularly for heavily pretreated non-small cell lung cancer (NSCLC), the novel adenosine (B11128) A2B receptor (A2BAR) antagonist, PBF-1129, is being investigated as a potential new therapeutic avenue. This guide provides a comparative analysis of this compound's efficacy against standard chemotherapy regimens in patients with advanced or metastatic NSCLC who have undergone prior treatments. The comparison draws upon available preclinical and clinical data for this compound and established efficacy benchmarks for standard-of-care chemotherapy in similar patient populations.
Executive Summary
This compound operates by blocking the adenosine A2B receptor, a key component in the tumor microenvironment that contributes to immune suppression and tumor progression. Clinical evaluation of this compound as a monotherapy in heavily pretreated metastatic NSCLC patients has demonstrated a favorable safety profile but limited single-agent antitumor activity, with the best observed response being stable disease. In contrast, standard chemotherapy in the third- and fourth-line settings for metastatic NSCLC shows modest objective response rates but remains a therapeutic option for select patients. Preclinical studies in various tumor models suggest this compound may be more effective when used in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.
Mechanism of Action: this compound
This compound is an orally administered, selective antagonist of the adenosine A2B receptor.[1] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal. By binding to the A2B receptor on various immune and cancer cells, adenosine triggers a cascade that inhibits the anti-tumor immune response and promotes cancer cell growth and metastasis. This compound competitively blocks this interaction, thereby aiming to restore anti-tumor immunity and inhibit tumor progression.
Clinical Efficacy of this compound
A Phase I clinical trial (NCT03274479) evaluated this compound as a single agent in 21 patients with metastatic NSCLC who had progressed on both standard chemotherapy and immune checkpoint inhibitors.[1][2] The median line of therapy was fourth-line (range 3-6).[2]
Table 1: Clinical Efficacy of this compound Monotherapy in Heavily Pretreated Metastatic NSCLC
| Efficacy Endpoint | This compound (N=21) |
| Objective Response Rate (ORR) | 0% |
| Best Overall Response | Stable Disease (3 patients) |
| Disease Control Rate (DCR) | 14.3% (3/21) |
Data sourced from the NCT03274479 Phase I trial.
The study concluded that this compound was safe and well-tolerated, but demonstrated limited single-agent activity in this heavily pretreated patient population.[2]
Efficacy of Standard Chemotherapy in a Comparable Setting
Direct head-to-head comparative trials between this compound and standard chemotherapy are not available. However, data from studies on third- and fourth-line chemotherapy in metastatic NSCLC can provide a benchmark for efficacy in a similar patient population. Standard chemotherapy agents in this setting often include single-agent docetaxel (B913) or pemetrexed.
Table 2: Efficacy of Standard Chemotherapy in Third- and Fourth-Line Metastatic NSCLC
| Study/Regimen | Line of Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pooled Analysis (Various Agents) | Fourth-Line | 13.6% | 47.3% | 3.34 months | 10.5 months |
| Docetaxel or Gemcitabine (B846) | Third-Line | 0% | 40% | 2.5 months (TTP) | 10.1 months |
| Docetaxel | After Chemo & Immunotherapy | 21.0% | 42.1% | 2.0 months | 6.0 months |
Data compiled from multiple sources.
These findings suggest that while objective responses are infrequent with later-line chemotherapy, a notable proportion of patients can achieve disease control.
Preclinical Evidence
Preclinical studies have explored the anti-tumor activity of this compound in various cancer models, including Lewis lung carcinoma and B16F10 melanoma.[3] These studies have primarily focused on the combination of this compound with immune checkpoint inhibitors, where a synergistic effect has been observed. Direct preclinical comparisons of this compound monotherapy with standard chemotherapy agents have not been extensively published.
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving this compound were cited as being in the supplementary materials of the published research; however, these materials were not publicly accessible at the time of this guide's compilation. The following are generalized experimental protocols for evaluating chemotherapeutic agents in the tumor models used in the this compound preclinical research.
Lewis Lung Carcinoma (LLC) Xenograft Model
-
Cell Culture: LLC cells are cultured in appropriate media and conditions.
-
Tumor Implantation: A suspension of LLC cells (e.g., 2 x 10^6 cells) is injected subcutaneously into the flank of immunocompetent C57BL/6 mice.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[4]
-
Drug Administration:
-
Chemotherapy Group: Administered with a standard chemotherapeutic agent (e.g., cisplatin (B142131) at 4 mg/kg or paclitaxel (B517696) at 30 mg/kg) via intraperitoneal injection on a specified schedule (e.g., twice weekly).[4]
-
Control Group: Receives a vehicle control (e.g., normal saline) on the same schedule.
-
-
Efficacy Evaluation: Primary endpoints include tumor growth inhibition, and secondary endpoints may include survival analysis.
B16F10 Melanoma Model
-
Cell Culture: B16F10 melanoma cells are maintained in appropriate culture conditions.
-
Tumor Implantation: B16F10 cells (e.g., 5 x 10^5 cells) are implanted intradermally into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements or bioluminescence imaging if luciferase-expressing cells are used.
-
Treatment Initiation: Mice are randomized into treatment groups when tumors become palpable or reach a specific size.
-
Drug Administration:
-
Chemotherapy Group: Treated with a chemotherapeutic agent such as gemcitabine or paclitaxel at a specified dose and schedule.
-
Control Group: Receives a vehicle control.
-
-
Efficacy Evaluation: Tumor growth inhibition and survival are the primary measures of efficacy.
Conclusion
Based on the currently available data, this compound as a monotherapy has a favorable safety profile but demonstrates limited clinical efficacy in heavily pretreated metastatic NSCLC patients, with stable disease being the most common outcome. In an indirect comparison, standard third- and fourth-line chemotherapy regimens appear to offer a low but present objective response rate and a notable rate of disease control in a similar patient population. The preclinical evidence for this compound is most compelling in combination with immunotherapy, suggesting that its primary role may not be as a standalone cytotoxic agent but rather as an immunomodulatory agent that can enhance the efficacy of other cancer therapies. Further clinical trials directly comparing this compound, both as a monotherapy and in combination, with standard chemotherapy are warranted to definitively establish its place in the treatment paradigm for NSCLC.
References
PBF-1129: A Novel Adenosine A2B Receptor Antagonist Showing Synergistic Potential with Immunotherapies
An in-depth comparison of the emerging anti-cancer agent PBF-1129, detailing its synergistic effects with checkpoint inhibitors and providing key preclinical and clinical data for researchers and drug development professionals.
This compound, an orally administered small molecule antagonist of the adenosine (B11128) A2B receptor (A2BR), is a promising new agent in the landscape of cancer immunotherapy. Developed by Palobiofarma, this compound is currently in Phase II clinical trials for non-small cell lung cancer (NSCLC) and has demonstrated a favorable safety profile and the potential to enhance anti-tumor immune responses, particularly when combined with other immunotherapies.[1] This guide provides a comprehensive overview of the synergistic effects of this compound, presenting preclinical and clinical data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule. Adenosine signals through four G-protein coupled receptors, with the A2B receptor being a low-affinity receptor that is predominantly activated under conditions of high adenosine concentration, typical of the TME.[2][3]
This compound competitively binds to the A2B receptor on various immune cells, including T-cells, natural killer (NK) cells, dendritic cells, and myeloid-derived suppressor cells (MDSCs), as well as on cancer cells themselves.[4] By blocking the binding of adenosine to the A2B receptor, this compound effectively disrupts this immunosuppressive signaling pathway. This leads to a cascade of anti-tumor effects, including:
-
Enhanced T-cell and NK cell activity: Inhibition of A2BR signaling promotes the activation and cytotoxic function of T-cells and NK cells, key effectors of the anti-tumor immune response.
-
Modulation of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to reduce the number and immunosuppressive activity of MDSCs within the TME.
-
Increased Pro-inflammatory Cytokine Production: By blocking adenosine's effects, this compound can lead to an increase in the production of pro-inflammatory cytokines that support an anti-tumor environment.
-
Direct Anti-tumor Effects: A2BRs are also expressed on some cancer cells, and their blockade by this compound may directly inhibit tumor cell proliferation and survival.
Below is a diagram illustrating the signaling pathway of adenosine in the tumor microenvironment and the mechanism of action of this compound.
References
- 1. CTO-GO44479: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Adenosine Receptor Modulators: PBF-1129 and Namodenoson
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the adenosine (B11128) signaling pathway has emerged as a critical regulator of the tumor microenvironment. Two notable compounds targeting this pathway, PBF-1129 and Namodenoson (CF102), have shown promise in preclinical and clinical studies. This guide provides an objective, data-driven comparison of these two molecules, highlighting their distinct mechanisms of action, preclinical efficacy, and clinical development status to inform further research and drug development efforts.
Executive Summary
This compound is a selective antagonist of the adenosine A2B receptor (A2BR), primarily investigated for its immunomodulatory and anti-neoplastic activities in non-small cell lung cancer (NSCLC). In contrast, Namodenoson is a highly specific and selective agonist of the adenosine A3 receptor (A3AR), with demonstrated anti-cancer effects in hepatocellular carcinoma (HCC) and pancreatic cancer. This guide will delve into the fundamental differences in their molecular targets and signaling pathways, supported by available experimental data.
Mechanism of Action and Signaling Pathways
The opposing mechanisms of this compound and Namodenoson—antagonism versus agonism—and their distinct receptor targets fundamentally differentiate their biological effects.
This compound: An Adenosine A2B Receptor Antagonist
This compound functions by blocking the A2B receptor, thereby inhibiting adenosine-mediated signaling.[1] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. By antagonizing the A2BR, this compound aims to reverse this immunosuppression and enhance the body's ability to fight cancer.[1]
The proposed signaling pathway for this compound's anti-tumor activity is illustrated below:
References
Independent Validation of PBF-1129 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for PBF-1129, a selective adenosine (B11128) A2B receptor (A2BR) antagonist, with alternative therapeutic strategies. The information is compiled from publicly available experimental data to support independent validation and inform future research directions.
Executive Summary
This compound is an orally bioavailable small molecule that targets the adenosine A2B receptor, a key regulator of the tumor microenvironment (TME). Preclinical studies have demonstrated its potential as an anti-neoplastic agent, primarily by reversing adenosine-mediated immunosuppression. This compound has shown efficacy in reducing tumor growth and metastasis in various preclinical cancer models, including lung, melanoma, colon, and breast cancers. Its mechanism of action involves the modulation of immune cells within the TME, leading to enhanced anti-tumor immunity. When used in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, this compound has been shown to significantly improve survival outcomes in animal models. This guide provides a detailed overview of the preclinical data supporting these findings, compares its activity with other adenosine receptor antagonists, and outlines the experimental protocols used in these key studies.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a competitive antagonist at the A2B receptor, thereby blocking the downstream signaling cascade initiated by adenosine. In the tumor microenvironment, high levels of adenosine, produced by stressed or dying cells, bind to A2BR on immune cells, leading to immunosuppression. This compound's blockade of this interaction results in the restoration of anti-tumor immune responses.
Caption: this compound blocks adenosine binding to the A2B receptor, inhibiting immunosuppressive signaling.
In Vivo Efficacy of this compound
Preclinical studies have evaluated the anti-tumor efficacy of this compound in various syngeneic mouse models. The data consistently demonstrates the potential of this compound to control tumor growth and metastasis, both as a monotherapy and in combination with other immunotherapies.
Monotherapy and Combination Therapy in a Lewis Lung Carcinoma Model
In a study by Evans et al. (2023), the efficacy of this compound was assessed in a Lewis lung carcinoma (LLC) mouse model.[1] The results showed that this compound as a single agent significantly reduced tumor growth and improved survival.[1] Notably, when combined with an anti-PD-1 antibody, the therapeutic benefit was substantially enhanced.[1]
| Treatment Group | Mean Survival (days) | Hazard Ratio (vs. Control) | Hazard Ratio (vs. Combination) |
| Control | 23 | - | - |
| This compound | 31.5 | 10.04 (p < .001) | 3.78 (p < .005) |
| Anti-PD-1 | 25.5 | - | 11.74 (p < .001) |
| This compound + Anti-PD-1 | 42.5 | - | - |
Data sourced from Evans et al., JNCI, 2023.[1]
Efficacy in Other Syngeneic Tumor Models
The anti-tumor effects of A2BR antagonists, including this compound and the tool compound PSB-603, have been observed in other cancer models as well.
| Cancer Model | A2BR Antagonist | Key Findings |
| B16F10 Melanoma | PSB-603 | Decreased metabolic stress in the TME and improved T-cell responses.[2] |
| 4T1 Breast Cancer | PSB-603 | Reduced the number of lung metastases.[2] |
| MC38 Colon Adenocarcinoma | This compound | Data from ongoing studies suggest efficacy in this model. |
Comparison with Other Adenosine Receptor Antagonists
This compound is a selective A2BR antagonist. Its preclinical profile can be compared to other agents targeting adenosine pathways, such as the dual A2A/A2B receptor antagonist etrumadenant (AB928) and the selective A2BR antagonist PSB-603.
| Compound | Target(s) | Key Preclinical Findings | Development Stage |
| This compound | A2BR | Reduces tumor growth and metastasis; enhances anti-PD-1 efficacy.[1] | Phase 1/2 Clinical Trials[3] |
| PSB-603 | A2BR | Reduces inflammation and shows anti-tumor effects in preclinical models.[4][5] | Preclinical Tool Compound |
| Etrumadenant (AB928) | A2AR/A2BR | Blocks adenosine-mediated immunosuppression of CAR T-cells in vitro and in vivo.[6][7] | Phase 2 Clinical Trials |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.
In Vivo Tumor Models
-
Animal Models: C57BL/6 or BALB/c mice were typically used for syngeneic tumor models.
-
Tumor Cell Implantation: Cancer cell lines (e.g., Lewis Lung Carcinoma, B16F10 melanoma, 4T1 breast cancer, MC38 colon adenocarcinoma) were cultured and injected subcutaneously or orthotopically into the mice.
-
Treatment Administration: this compound was administered orally, typically on a daily schedule. Comparator agents like anti-PD-1 antibodies were administered intraperitoneally.
-
Efficacy Endpoints: Tumor growth was monitored by caliper measurements. Survival was a primary endpoint in many studies. Metastasis was assessed by counting metastatic nodules in the lungs or other organs.
-
Pharmacodynamic Assessments: Tumors and immune cells were harvested at the end of the study for analysis of the tumor microenvironment, including flow cytometry for immune cell populations and analysis of gene and protein expression.
In Vitro Assays
-
Cell Lines: A variety of human and mouse cancer cell lines were used to assess the in vitro activity of this compound.
-
Cell Viability and Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were used to determine the effect of the compound on cancer cell growth.
-
cAMP Accumulation Assays: To confirm A2BR antagonism, cAMP levels were measured in cells stimulated with an A2BR agonist in the presence or absence of this compound.
-
Immune Cell Function Assays: The effect of this compound on the function of immune cells, such as T-cell proliferation and cytokine production, was evaluated in co-culture systems.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A standard workflow for assessing the in vivo efficacy of this compound.
Conclusion
The preclinical data for this compound strongly support its further development as a novel immuno-oncology agent. Its ability to modulate the tumor microenvironment and enhance the efficacy of checkpoint inhibitors provides a compelling rationale for its investigation in clinical trials. This guide offers a consolidated resource for researchers to objectively evaluate the existing preclinical evidence and to design further studies to validate and expand upon these findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 dose escalation trial of the selective adenosine A2B antagonist this compound in patients with metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
PBF-1129: A Comparative Analysis of T-Cell Activation Marker Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of PBF-1129, a first-in-class oral antagonist of the A2B adenosine (B11128) receptor (A2BAR), on T-cell activation markers compared to control conditions. The data presented is compiled from preclinical and clinical studies, offering insights into the immunomodulatory properties of this compound. This compound is being investigated for its potential in cancer immunotherapy, primarily by mitigating the immunosuppressive effects of adenosine within the tumor microenvironment (TME).[1][2]
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
In the TME, high levels of extracellular adenosine, produced via the CD39/CD73 ectoenzyme pathway, signal through the A2BAR on various immune cells, including T-cells.[2][3] This signaling cascade is a critical immunometabolic checkpoint that suppresses T-cell activity and promotes an immunosuppressive landscape.[4] this compound competitively binds to A2BAR, blocking adenosine-mediated signaling.[1] This action is hypothesized to restore T-cell function, enhance anti-tumor immunity, and create a more favorable environment for immune-mediated cancer cell destruction.[1][5]
Caption: this compound blocks adenosine binding to the A2B receptor on T-cells, inhibiting immunosuppressive signals.
Quantitative Analysis of T-Cell Activation Markers
The following tables summarize the quantitative effects of this compound on key T-cell activation and functional markers from both human clinical trials and preclinical mouse models.
Table 1: Human Peripheral Blood Mononuclear Cells (PBMCs) Data
Data from a Phase 1 clinical trial (NCT03274479) in patients with non-small cell lung cancer (NSCLC). Comparisons are between post-treatment and pre-treatment (baseline) conditions.[2][4]
| Marker | Cell Type | This compound Effect vs. Control (Baseline) | Significance |
| PD-1 | CD8+ T-Cells | Downregulation | p = 0.03 |
| PD-1 | CD4+ T-Cells | Reduction (Associated with better outcomes) | Correlation |
| CD73 | Various Immune Subpopulations | Reduction | Not significant |
Table 2: Preclinical Murine Model Data
Data from studies using Lewis lung carcinoma (LLC) tumor-bearing mice.
| Marker | Location / Cell Type | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Significance |
| IFN-γ | Draining Lymph Node T-Cells | 4.91 ± 0.71 (producing cells) | 12.9 ± 2.40 (producing cells) | p = 0.005 |
| Granzyme-B | Tumor-Infiltrating CD8+ T-Cells | Upregulation observed | - | Correlation |
| CD39 | Tumor-Infiltrating T-Cells | Significant decrease observed | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Human Phase 1 Trial (NCT03274479) Immunophenotyping
-
Study Design : An open-label, single-site, dose-escalation phase 1 trial of this compound monotherapy in patients with advanced/metastatic NSCLC who had progressed on standard therapies.[4] Patients received escalating daily oral doses of this compound, ranging from 40 mg to 320 mg.[2]
-
Sample Collection : Peripheral blood was collected from patients before the start of treatment (baseline) and after the first and/or second 28-day treatment cycles.[2][6]
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using a Ficoll gradient centrifugation method.[2]
-
Flow Cytometry Analysis : Comprehensive immunophenotyping was conducted using 21-color flow cytometry to analyze changes in various immune cell populations and the expression of activation and exhaustion markers, such as PD-1, on T-cell subsets.[4]
-
Statistical Analysis : Paired t-tests or the Wilcoxon rank-sum test were used to compare pre- and post-treatment immunophenotyping data.[4]
Caption: Workflow for analyzing T-cell markers in patient blood samples.
Murine Tumor Model T-Cell Function Assay
-
Animal Model : Lewis lung carcinoma (LLC) tumor-bearing mice were used to evaluate the in-vivo efficacy of this compound.[7]
-
Treatment Groups : Mice were divided into groups receiving either a control vehicle or this compound. Combination therapy groups (e.g., with anti-PD-1) were also included in some studies.[6]
-
Sample Processing : Following the treatment period, draining lymph nodes and tumors were harvested. Tumors were processed to isolate tumor-infiltrating leukocytes (TILs).[6]
-
Functional Assays :
-
IFN-γ Production : T-cell function in the draining lymph nodes was assessed by measuring the number of IFN-γ producing cells, likely via ELISpot or intracellular cytokine staining followed by flow cytometry.[7]
-
Cytotoxicity Markers : TILs were analyzed by flow cytometry for the expression of cytotoxicity markers like Granzyme-B in CD8+ T-cells to assess their killing potential.[7][8]
-
-
Statistical Analysis : Mann-Whitney tests were used to compare data between the control and this compound-treated groups.[6]
Summary and Conclusion
The available data indicates that this compound treatment leads to a favorable modulation of T-cell activation markers. In a clinical setting, this compound monotherapy resulted in a statistically significant reduction of the exhaustion marker PD-1 on circulating CD8+ T-cells in NSCLC patients.[2][4] Preclinical studies in mouse models corroborate these findings, demonstrating that this compound enhances T-cell effector functions, as evidenced by increased IFN-γ production and upregulation of the cytotoxic marker Granzyme-B.[7][8] By blocking the A2B adenosine receptor, this compound effectively mitigates a key immunosuppressive pathway in the tumor microenvironment, thereby promoting anti-tumor T-cell responses. These findings support the continued evaluation of this compound, potentially in combination with other immunotherapies like checkpoint inhibitors.[4]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. synabs.be [synabs.be]
- 4. researchgate.net [researchgate.net]
- 5. The Expression of Adenosine A2B Receptor on Antigen Presenting Cells Suppresses CD8+ T cell Responses and Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PBF-1129: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the adenosine (B11128) A2B receptor antagonist, PBF-1129, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a potent and orally active adenosine A2B receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of pharmaceutical research compounds and general chemical waste management principles.
Understanding this compound: Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | ~278.31 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard laboratory conditions, but may degrade under extreme pH or temperature. |
This compound is a xanthine-derived antagonist that competitively inhibits the human A2B adenosine receptor (A2BAR).[1] As with any investigational compound, it should be handled with care, assuming it may possess unknown hazards.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: A workflow diagram outlining the key stages for the safe disposal of this compound waste in a laboratory setting.
Detailed Experimental Protocol for this compound Disposal
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste streams typically generated in a research laboratory.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous pharmaceutical waste.
-
Segregate waste into two primary streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and contaminated labware (e.g., pipette tips, vials).
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or experimental media.
-
-
-
Containment:
-
Solid Waste:
-
Collect solid waste in a designated, leak-proof container with a secure lid. The container should be made of a material compatible with this compound and any other chemicals it may be mixed with.
-
Ensure the container is kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect liquid waste in a designated, shatter-resistant container with a screw-top cap. The container must be compatible with the solvents used (e.g., DMSO).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Keep the container securely closed when not in use.
-
-
-
Labeling:
-
Immediately label all waste containers with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The composition of any mixtures, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The principal investigator's name and laboratory contact information.
-
-
-
Storage:
-
Store waste containers in a designated and secure secondary containment area, such as a chemical-resistant tray or cabinet.
-
Ensure the storage area is well-ventilated, away from sources of ignition, and incompatible chemicals.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all instructions provided by the EHS or the disposal contractor regarding packaging and documentation for transport.
-
Signaling Pathway of this compound Action
To provide a comprehensive understanding of this compound's role, the following diagram illustrates its mechanism of action as an antagonist of the adenosine A2B receptor signaling pathway.
Caption: A diagram illustrating how this compound acts as an antagonist to block the adenosine A2B receptor signaling pathway.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling PBF-1129
Disclaimer: PBF-1129 is an investigational new drug. A specific Material Safety Data Sheet (MSDS) with detailed handling, safety, and disposal information is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of investigational compounds like this compound, a comprehensive approach to personal protection is crucial. The following table summarizes recommended PPE for handling this compound powder and solutions.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or other chemically resistant material)- ANSI Z87.1 compliant safety glasses with side shields- Face shieldSecondary (in addition to primary): - Respiratory protection (e.g., N95 respirator or a higher level of respiratory protection based on risk assessment) |
| Handling Solutions | - Disposable, fluid-resistant lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields |
| General Laboratory Operations | - Standard lab coat- Safety glasses- Nitrile gloves |
Operational and Disposal Plans
A clear and robust plan for the handling and disposal of this compound is essential to ensure the safety of laboratory personnel and the environment.
Operational Plan for Safe Handling
-
Restricted Access: Designate a specific area for handling this compound. Access should be limited to authorized and trained personnel.
-
Containment: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Spill Management: A spill kit appropriate for potent pharmaceutical compounds should be readily available. Personnel must be trained on its use. In case of a spill, the area should be immediately evacuated and secured. Follow institutional EHS procedures for cleanup and decontamination.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated using a validated procedure. Consult with your institution's EHS for appropriate decontamination agents.
Disposal Plan
Disposal of investigational drugs must comply with local, state, and federal regulations.
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, vials, pipette tips) must be segregated into a clearly labeled hazardous waste container.
-
Waste Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound"), concentration, and the appropriate hazard warnings.
-
Waste Collection: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
In Vivo Antitumor Activity Assessment in a Murine Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Methodology:
-
Cell Culture and Implantation:
-
Culture a suitable murine cancer cell line (e.g., Lewis Lung Carcinoma) under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Implant a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg). The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immunophenotyping of the tumor microenvironment by flow cytometry).
-
Visualizations
Adenosine (B11128) A2B Receptor Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the adenosine A2B receptor signaling pathway.
Workflow for Safe Handling of this compound
Caption: A general workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
